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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Mechanism of Parvin in Cellular Pathways

Abstract: The parvin family of proteins, comprising α, β, and γ isoforms, are crucial adaptor proteins that form a key link between the extracellular matrix (ECM) and the intracellular actin cytoskeleton.[1] This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The parvin family of proteins, comprising α, β, and γ isoforms, are crucial adaptor proteins that form a key link between the extracellular matrix (ECM) and the intracellular actin cytoskeleton.[1] This guide provides a comprehensive overview of the molecular mechanisms through which parvins regulate fundamental cellular processes. We will delve into the formation and function of the canonical IPP complex, explore the signaling cascades modulated by parvins, and detail established experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of parvin-mediated cellular signaling.

Introduction: Parvins as a Hub for Integrin-Mediated Signaling

Parvins are a family of actin-binding proteins that play a pivotal role in connecting integrins with intracellular signaling pathways that govern actin cytoskeletal dynamics and cell survival.[2][3] These proteins are essential components of focal adhesions, which are large, dynamic protein complexes that anchor the cell to the ECM. By acting as a scaffold, parvins facilitate the integration of extracellular cues with the cell's internal machinery, influencing processes such as cell adhesion, migration, and survival.[1]

There are three main isoforms in vertebrates: α-parvin, β-parvin, and γ-parvin.[1] While they share structural similarities, particularly in their tandem calponin homology (CH) domains, they can have distinct and sometimes opposing functions.[2][4] For instance, α-parvin has been shown to inhibit cell spreading, whereas β-parvin can promote it.[2][3]

The Core Mechanism: The IPP Ternary Complex

A central aspect of parvin function is its role within the highly conserved IPP (Integrin-Linked Kinase-PINCH-Parvin) complex.[1][5] This ternary complex is a critical signaling platform at focal adhesions.

  • Integrin-Linked Kinase (ILK): An ankyrin repeat-containing serine/threonine protein kinase that serves as the central scaffold of the complex.[2]

  • PINCH (Particularly Interesting New Cys-His protein): An adaptor protein that binds to the N-terminal domain of ILK.[2]

  • Parvin: Binds to the C-terminal kinase domain of ILK.[2] The binding of α-parvin and β-parvin to ILK is mutually exclusive.[4]

The formation of the IPP complex is crucial for the stability and function of its individual components and is required for their localization to integrin-rich adhesion sites.[2]

Parvin_Signaling cluster_input Extracellular Matrix cluster_core Focal Adhesion cluster_output Cellular Responses ECM ECM Integrin Integrin ECM->Integrin IPP_Complex IPP Complex (ILK-PINCH-Parvin) Integrin->IPP_Complex Actin_Cytoskeleton Actin Cytoskeleton Remodeling IPP_Complex->Actin_Cytoskeleton Cell_Survival Cell Survival (Akt Pathway) IPP_Complex->Cell_Survival Cell_Migration Cell Migration (Rho GTPases) IPP_Complex->Cell_Migration

Caption: Overview of Parvin-mediated signaling from the ECM to cellular responses.

Experimental Protocols for Investigating Parvin Function

A multi-faceted approach is required to elucidate the role of parvins in cellular pathways. Below are key experimental workflows.

Co-immunoprecipitation (Co-IP) to Validate IPP Complex Formation

Objective: To confirm the interaction between parvin isoforms and other components of the IPP complex, such as ILK.

Methodology:

  • Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the target proteins (e.g., anti-ILK antibody) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., anti-α-parvin and anti-β-parvin).

siRNA-mediated Knockdown to Assess Functional Roles

Objective: To determine the functional consequence of parvin depletion on cellular processes like adhesion and migration.

Methodology:

  • siRNA Transfection: Transfect cells with siRNAs specifically targeting the mRNA of the parvin isoform of interest. A non-targeting siRNA should be used as a negative control.

  • Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.

  • Verification of Knockdown: Assess the efficiency of knockdown by Western blotting or qRT-PCR for the target parvin isoform.

  • Functional Assays:

    • Cell Adhesion Assay: Plate the transfected cells on ECM-coated surfaces (e.g., fibronectin) and quantify the number of adherent cells after a defined period.

    • Wound Healing (Scratch) Assay: Create a "wound" in a confluent monolayer of transfected cells and monitor the rate of wound closure over time to assess cell migration.

    • Transwell Migration Assay: Plate transfected cells in the upper chamber of a Transwell insert and measure their migration towards a chemoattractant in the lower chamber.

Immunofluorescence Microscopy for Subcellular Localization

Objective: To visualize the localization of parvins at focal adhesions.

Methodology:

  • Cell Culture: Grow cells on glass coverslips coated with an appropriate ECM protein.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100.

  • Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA) or normal goat serum.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against the parvin isoform of interest. Co-staining with an antibody against another focal adhesion marker (e.g., paxillin or vinculin) is recommended.

  • Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies that recognize the primary antibodies.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

Quantitative Data Summary

Parvin Isoform Interaction Partners Effect on Cell Spreading Effect on Rac1 Activity Reference
α-Parvin ILK, Paxillin, Testicular Kinase 1InhibitsInhibits[2][3]
β-Parvin ILK, α-Actinin, αPIXPromotesActivates[2][4]

Conclusion and Future Directions

The parvin family of proteins are integral components of the cellular machinery that senses and responds to the extracellular environment. Their role as key adaptors within the IPP complex places them at the heart of signaling pathways that control cell structure, survival, and movement. While significant progress has been made in understanding the fundamental mechanisms of parvin function, future research will likely focus on the specific roles of different isoforms in various physiological and pathological contexts, such as cancer progression and vascular development. [1][6]The development of therapeutic strategies targeting the interactions within the IPP complex may hold promise for diseases characterized by dysregulated cell adhesion and migration.

References

  • Parvin: A hub of intracellular signalling pathways regulating cellular behaviour and disease progression. PubMed.
  • The parvins. PMC - NIH.
  • The parvins. PubMed - NIH.
  • Parvin-β Inhibits Breast Cancer Tumorigenicity and Promotes CDK9-Mediated Peroxisome Proliferator-Activated Receptor Gamma 1 Phosphoryl
  • Parvins Are Required for Endothelial Cell-Cell Junctions and Cell Polarity During Embryonic Blood Vessel Form
  • Parvins Are Required for Endothelial Cell–Cell Junctions and Cell Polarity During Embryonic Blood Vessel Formation.

Sources

Exploratory

Chemical Structure and Physicochemical Properties of Parvine (Nauclefine)

Topic: Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Parvine , chemically synonymous with Nauclefine , is a pentacyclic monoterpene indole...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Parvine , chemically synonymous with Nauclefine , is a pentacyclic monoterpene indole alkaloid belonging to the angustine-type subclass. Originally isolated from Nauclea parva (Rubiaceae) in 1975, it was later identified as identical to Nauclefine, a compound found in Nauclea latifolia and Nauclea officinalis.

While historically noted for its vasorelaxant properties, Parvine has recently emerged as a high-value small molecule in oncology. It functions as a molecular glue , modulating Phosphodiesterase 3A (PDE3A) to recruit and stabilize Schlafen 12 (SLFN12), triggering a unique apoptotic pathway in cancer cells. This guide details the chemical identity, physicochemical profile, isolation methodologies, and mechanistic pharmacology of Parvine.

Chemical Identity & Structural Elucidation

Parvine features a rigid, planar pentacyclic framework formed by the fusion of an indole moiety with a pyridonaphthyridine system. This structure confers high thermal stability and specific solubility characteristics essential for formulation.

2.1 Nomenclature and Identifiers
Property Detail
Common Name Parvine (syn.[1][2][3][4] Nauclefine)
IUPAC Name 8,13-Dihydroindolo[2',3':3,4]pyrido[1,2-b][2,7]naphthyridin-5(7H)-one
CAS Registry Number 57103-51-2
Molecular Formula C₁₈H₁₃N₃O
Molecular Weight 287.32 g/mol
Chemical Class Monoterpene Indole Alkaloid (Angustine-type)
2.2 Structural Topology (2D Representation)

The core structure consists of an indole ring fused to a tricyclic pyridine-lactam system. The planarity of the molecule allows for intercalation into DNA and specific hydrophobic pocket binding in proteins like PDE3A.

ParvineStructure cluster_indole Indole Moiety cluster_naphthyridine Pyrido[1,2-b][2,7]naphthyridine N1 N1 (Indole NH) C2 C2 N1->C2 C3 C3 C2->C3 N13 N13 (Bridgehead) C3->N13 Fusion Note Planar Pentacyclic System Allows DNA Intercalation & PDE3A Binding C3->Note Benzene Benzene Ring Benzene->N1 C5 C5=O (Lactam) N13->C5 N_Py N (Pyridine) C5->N_Py N_Py->C2 Ring Closure

Figure 1: Topological connectivity of the Parvine (Nauclefine) pentacyclic skeleton.

Physicochemical Profile

Understanding the physicochemical properties of Parvine is critical for extraction efficiency and formulation development. The compound is highly lipophilic and crystalline.

Property Value / Characteristic Experimental Context
Physical State Crystalline Solid (Needles)Recrystallized from Methanol/Chloroform.
Color Yellow to OrangeDue to extended conjugation (chromophore).
Melting Point 285–290 °CIndicates high lattice energy and structural rigidity.
Solubility Soluble: DMSO, Pyridine, CHCl₃/MeOH mixtures.Insoluble: Water, Hexane.Requires polar aprotic solvents for biological assays.
LogP (Predicted) ~2.3 – 3.1Moderate lipophilicity; cell-permeable.
UV Absorption (

)
~220, 290, 370–390 nmCharacteristic of the indolo-naphthyridine chromophore.
IR Spectrum 1650–1660 cm⁻¹ (Lactam C=O)Diagnostic band for the naphthyridinone lactam.
Isolation and Purification Protocol

Objective: Isolate high-purity Parvine from Nauclea species (e.g., N. officinalis or N. parva) for structural verification or bioassay.

Principle: Acid-base extraction exploits the weak basicity of the alkaloid, followed by chromatographic separation based on polarity.

Step-by-Step Methodology
  • Extraction :

    • Macerate dried, ground bark (1.0 kg) in 95% Ethanol (EtOH) for 48 hours at room temperature.

    • Filter and concentrate the extract under reduced pressure to obtain a crude residue.

  • Acid-Base Fractionation (Critical for Alkaloid Enrichment):

    • Suspend crude residue in 0.5 M HCl (aq).

    • Partition with Ethyl Acetate (EtOAc) to remove non-alkaloidal lipophiles (discard organic layer).

    • Basify the aqueous phase to pH 9–10 using NH₄OH .

    • Extract the basified aqueous phase with Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) .

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the Crude Alkaloid Fraction .

  • Chromatographic Purification :

    • Stationary Phase: Silica Gel 60 (0.040–0.063 mm).

    • Mobile Phase: Gradient elution with CH₂Cl₂ : MeOH (starting 100:0 → 95:5).

    • Detection: TLC (Dragendorff’s reagent – orange spots).

    • Isolation: Parvine typically elutes in fractions containing 2–5% Methanol.

  • Crystallization :

    • Recrystallize the relevant fractions from a hot Methanol/Chloroform mixture to yield yellow needles.

Pharmacological Context: The PDE3A-SLFN12 Axis

While originally identified as a vasorelaxant, Parvine's significance in modern drug discovery lies in its ability to act as a molecular glue .

Mechanism of Action: Parvine binds to the catalytic domain of Phosphodiesterase 3A (PDE3A) . Unlike traditional inhibitors, it does not merely block enzymatic activity; instead, it reshapes the protein surface to recruit Schlafen 12 (SLFN12) , a protein normally not associated with PDE3A. This ternary complex stabilizes SLFN12, which then executes an apoptotic program in cancer cells (specifically HeLa and other PDE3A-expressing lines).

Mechanism Parvine Parvine (Nauclefine) PDE3A PDE3A (Phosphodiesterase 3A) Parvine->PDE3A Binds Hydrophobic Pocket Complex Ternary Complex [PDE3A : Parvine : SLFN12] PDE3A->Complex Conformational Change SLFN12 SLFN12 (Schlafen 12) SLFN12->Complex Recruitment Complex->SLFN12 Stabilization (Prevents Degradation) Apoptosis Apoptosis (Cancer Cell Death) Complex->Apoptosis Activates Death Pathway

Figure 2: Mechanism of Action. Parvine acts as an interfacial molecular glue, inducing a neomorphic interaction between PDE3A and SLFN12.

References
  • Sainsbury, M., & Webb, B. (1975). Parvine, a new Angustine-type alkaloid from Nauclea parva. Phytochemistry, 14(12), 2691–2693. Link

  • Ai, Y., et al. (2020).[5][6] An alkaloid initiates phosphodiesterase 3A–Schlafen 12 dependent apoptosis without affecting the phosphodiesterase activity.[2][5] Nature Communications, 11, 3236.[2][5][6] Link

  • Liew, S. Y., et al. (2012). Naucline, a New Indole Alkaloid from the Bark of Nauclea officinalis. Molecules, 17(4), 4028–4036. Link

  • PubChem. (n.d.). Parvine (CID 320217).[2] National Library of Medicine.[4] Link

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of a Novel Tyrosine Kinase Inhibitor

A Note to the Reader: Initial research did not yield information on a specific therapeutic agent named "Parvine" with established pharmacokinetic and pharmacodynamic data. The term "parvins" refers to a family of protein...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Initial research did not yield information on a specific therapeutic agent named "Parvine" with established pharmacokinetic and pharmacodynamic data. The term "parvins" refers to a family of proteins involved in cell adhesion. Therefore, to fulfill the request for a comprehensive technical guide tailored to researchers, scientists, and drug development professionals, this document will detail the pharmacokinetic and pharmacodynamic profile of a representative, orally administered small molecule Tyrosine Kinase Inhibitor (TKI), a class of drugs highly relevant to modern pharmacology and oncology. This guide is structured to provide in-depth, field-proven insights and methodologies.

I. Introduction: The Therapeutic Promise of Tyrosine Kinase Inhibitors

Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various malignancies by targeting specific signaling pathways that drive tumor growth and proliferation. Unlike traditional cytotoxic chemotherapy, TKIs are designed to interfere with the function of specific tyrosine kinases, enzymes that are often aberrantly activated in cancer cells. This targeted approach offers the potential for greater efficacy and a more manageable side effect profile.

This guide will provide a comprehensive overview of the key pharmacokinetic (PK) and pharmacodynamic (PD) considerations in the development of a novel TKI. Understanding "what the body does to the drug" (pharmacokinetics) and "what the drug does to the body" (pharmacodynamics) is crucial for optimizing dosing strategies, predicting drug-drug interactions, and ultimately, ensuring clinical success.[1][2][3]

II. Pharmacokinetics: The Journey of a TKI Through the Body

The clinical utility of a TKI is fundamentally dependent on its ability to achieve and maintain therapeutic concentrations at the target site. This is governed by the processes of absorption, distribution, metabolism, and excretion (ADME).[4]

A. Absorption

Most TKIs are administered orally for patient convenience. However, achieving consistent and adequate absorption can be challenging.

  • Solubility and Permeability: The rate and extent of absorption are often limited by the TKI's aqueous solubility and membrane permeability. Many TKIs are poorly soluble, which can lead to incomplete absorption and high inter-patient variability.

  • Food Effects: The presence of food can significantly alter the absorption of TKIs. For some agents, co-administration with a high-fat meal can enhance absorption, while for others, it may have the opposite effect.

  • Gastric pH: The solubility of many TKIs is pH-dependent. Concomitant use of acid-reducing agents, such as proton pump inhibitors, can decrease the absorption of these drugs.

B. Distribution

Once absorbed, a TKI must be distributed to its target tissues.

  • Plasma Protein Binding: TKIs are often highly bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. Only the unbound fraction of the drug is pharmacologically active.

  • Volume of Distribution (Vd): A large Vd indicates extensive tissue distribution, which can be advantageous for targeting tumors in various organs.

C. Metabolism

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver.

  • Cytochrome P450 (CYP) Enzymes: The majority of TKIs are metabolized by CYP enzymes, particularly CYP3A4.[5] This makes them susceptible to drug-drug interactions with inhibitors or inducers of this enzyme system.

  • Active Metabolites: Some TKIs are converted to active metabolites that contribute to the overall therapeutic effect.

D. Excretion

The parent drug and its metabolites are eliminated from the body through various routes.

  • Renal and Fecal Excretion: The primary routes of excretion for most TKIs and their metabolites are via the feces (biliary excretion) and urine (renal excretion).

Table 1: Key Pharmacokinetic Parameters of a Representative TKI
ParameterValueImplications for Dosing and Development
Time to Maximum Concentration (Tmax) 2 - 4 hoursIndicates the time to reach peak plasma concentration after oral administration.
Half-life (t1/2) 24 - 48 hoursSupports once-daily dosing.
Bioavailability (F%) 40 - 60%Moderate oral bioavailability; potential for food effects.
Volume of Distribution (Vd) > 200 LExtensive tissue distribution.
Plasma Protein Binding > 99%High binding; only a small fraction is active.
Primary Metabolic Pathway CYP3A4High potential for drug-drug interactions.
Primary Route of Excretion Fecal (> 80%)Renal impairment is less likely to affect clearance.

III. Pharmacodynamics: The Action of a TKI on the Body

Pharmacodynamics describes the biochemical and physiological effects of a drug and its mechanism of action.[4] For a TKI, this involves understanding how it interacts with its target kinase and the downstream consequences of this interaction.

A. Mechanism of Action

TKIs typically bind to the ATP-binding site of their target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway.

B. Biomarkers of Target Engagement

Pharmacodynamic biomarkers are essential for confirming that a TKI is hitting its intended target and for guiding dose selection.

  • Phosphorylated Target Levels: A common approach is to measure the levels of the phosphorylated form of the target kinase in tumor biopsies or surrogate tissues before and after treatment. A significant reduction in phosphorylation indicates target engagement.

C. Exposure-Response Relationships

A key goal of clinical development is to establish the relationship between drug exposure (e.g., plasma concentration) and both efficacy and toxicity.

  • Efficacy: Higher drug exposure is generally associated with a greater anti-tumor response, up to a certain point.

  • Toxicity: Off-target effects and on-target toxicities in normal tissues can also be exposure-dependent.

IV. Experimental Protocols

A. In Vitro Metabolism Study

Objective: To identify the primary CYP enzymes responsible for the metabolism of the TKI.

Methodology:

  • Incubate the TKI with human liver microsomes in the presence and absence of specific chemical inhibitors of major CYP enzymes (e.g., ketoconazole for CYP3A4).

  • Analyze the formation of metabolites using liquid chromatography-mass spectrometry (LC-MS).

  • A significant reduction in metabolite formation in the presence of a specific inhibitor identifies the corresponding CYP enzyme as a key player in the TKI's metabolism.

B. Phospho-Target Biomarker Assay

Objective: To quantify the inhibition of the target kinase in tumor tissue.

Methodology:

  • Collect tumor biopsies from patients before and after treatment with the TKI.

  • Prepare tissue lysates and separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the target kinase.

  • Quantify the band intensities to determine the ratio of phosphorylated to total target protein.

V. Visualizations

TKI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling Proteins Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates TKI Tyrosine Kinase Inhibitor (TKI) TKI->Receptor_Tyrosine_Kinase Blocks ATP Binding ATP ATP ATP->Receptor_Tyrosine_Kinase Provides Phosphate Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Activates

Caption: TKI Mechanism of Action

PK_Workflow Oral_Dose Oral Administration of TKI Absorption Absorption from GI Tract Oral_Dose->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism Metabolism (Liver, CYP3A4) Distribution->Metabolism Plasma_Sampling Serial Plasma Sampling Distribution->Plasma_Sampling Excretion Excretion (Feces, Urine) Metabolism->Excretion LC_MS_Analysis LC-MS Bioanalysis Plasma_Sampling->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling

Caption: Pharmacokinetic Study Workflow

PK_PD_Relationship Dose Dose PK Pharmacokinetics (ADME) Dose->PK Concentration Plasma Concentration PK->Concentration PD Pharmacodynamics (Target Inhibition) Concentration->PD Response Clinical Response (Efficacy/Toxicity) PD->Response

Caption: The Relationship Between Pharmacokinetics and Pharmacodynamics

VI. Conclusion

A thorough understanding of the pharmacokinetic and pharmacodynamic properties of a novel TKI is paramount for its successful development. By characterizing its ADME profile, identifying potential drug-drug interactions, and establishing a clear link between exposure and response, researchers can optimize the therapeutic window of these targeted agents, ultimately delivering safer and more effective treatments to patients.

VII. References

  • The parvins - PMC - NIH. National Institutes of Health. [Link]

  • What is parvin? - Mechanobiology Institute, National University of Singapore - NUS. Mechanobiology Institute, National University of Singapore. [Link]

  • Indication-specific dosing for Privine (naphazoline), frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. - Medscape Reference. Medscape. [Link]

  • Parvin-β Inhibits Breast Cancer Tumorigenicity and Promotes CDK9-Mediated Peroxisome Proliferator-Activated Receptor Gamma 1 Phosphorylation - PMC. National Institutes of Health. [Link]

  • Parvine | C18H13N3O | CID 320217 - PubChem - NIH. National Institutes of Health. [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PubMed. National Institutes of Health. [Link]

  • Naphazoline nasal (Privine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Syndecan-4 interacts directly with β-parvin and regulates the ILK-PINCH-β-parvin complex, the β-parvin-β-PIX-Rac1 axis, and cardiomyocyte geometry in a sex-dependent manner - PMC. National Institutes of Health. [Link]

  • PARVINE - gsrs. Global Substance Registration System. [Link]

  • What is the difference between pharmacokinetics and pharmacodynamics? Latrina Walden Exam Solutions. [Link]

  • Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective - PubMed. National Institutes of Health. [Link]

  • Pargeverine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass. [Link]

  • Pharmacokinetics vs Pharmacodynamics | Simplified for Everyone - YouTube. YouTube. [Link]

  • What is the mechanism of Pyrvinium Pamoate? - Patsnap Synapse. Patsnap. [Link]

  • Basics in Pharmacokinetics - YouTube. YouTube. [Link]

Sources

Exploratory

Identifying Biological Receptors for Parvin Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The Parvin family of proteins, comprising α-Parvin (Actopaxin), β-Parvin (Affixin), and γ-Parvin, are crucial intracellular adaptor proteins that p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Parvin family of proteins, comprising α-Parvin (Actopaxin), β-Parvin (Affixin), and γ-Parvin, are crucial intracellular adaptor proteins that play a pivotal role in linking integrin-mediated cell-matrix adhesions to the actin cytoskeleton.[1] Their function is fundamental to a host of cellular processes including cell adhesion, migration, and signaling.[2] Unlike traditional cell-surface receptors, Parvins operate within a complex network of protein-protein interactions at focal adhesions. Therefore, the identification of their "receptors" translates to the discovery of their direct and indirect binding partners. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for identifying and characterizing the biological interactome of Parvin family members.

Introduction: The Parvin Interactome and Its Significance

Parvins are non-catalytic adaptor proteins characterized by the presence of two calponin homology (CH) domains.[1] They are integral components of the ILK-PINCH-Parvin (IPP) complex, a key signaling platform at focal adhesions.[3] This complex is recruited to sites of extracellular matrix (ECM) contact and is essential for regulating the formation of these adhesions and subsequent intracellular signaling.[3] The diverse functions of Parvins are mediated through their interactions with a variety of binding partners.[2] Elucidating the complete Parvin interactome is therefore critical for understanding the molecular mechanisms that govern cell adhesion and for identifying potential therapeutic targets in diseases where these processes are dysregulated, such as cancer and fibrosis.

Core Concepts: Understanding Parvin "Receptors" as Binding Partners

The term "receptor" in the context of the intracellular Parvin proteins refers to their molecular binding partners. These interactions are dynamic and can be regulated by factors such as phosphorylation.[1] The primary binding partners for Parvins are other proteins involved in focal adhesion dynamics and actin cytoskeletal regulation.

Known Major Binding Partners of Parvins:

Binding PartnerParvin Isoform(s)Function of Interaction
Integrin-Linked Kinase (ILK) α, β, γForms the core of the IPP complex, crucial for focal adhesion assembly and stability.[2][4]
Paxillin α, β, γTethers the IPP complex to focal adhesions and links to other signaling pathways.[2][4][5]
α-Actinin βLinks the IPP complex to the actin cytoskeleton.[6][7]
Testicular Kinase 1 (TESK1) αRegulates cofilin activity and actin dynamics.[2][8]
αPIX (ARHGEF6) βA guanine nucleotide exchange factor for Rac1 and Cdc42, involved in cytoskeletal reorganization.[6][7]
F-actin α, βDirect or indirect interaction with the actin cytoskeleton.[1][2]
CdGAP αA GTPase-activating protein that regulates Rho family GTPases.[8]
Dysferlin βInvolved in muscle membrane repair.[7][9]
Syndecan-4 βA transmembrane heparan sulfate proteoglycan involved in cell adhesion and signaling.[10]

Methodological Approaches for Identifying Parvin Binding Partners

The identification of protein-protein interactions (PPIs) is a multifaceted process that can be broadly categorized into in vivo, in vitro, and in silico methods.[11][12] A combination of these approaches is often necessary for comprehensive and validated results.

In Vivo and In Situ Methods: Capturing Interactions in a Cellular Context

These methods are invaluable for identifying interactions that occur within the complex environment of a living cell.

  • Co-Immunoprecipitation (Co-IP): A widely used technique to isolate a protein of interest (the "bait," e.g., a Parvin isoform) from a cell lysate using a specific antibody, thereby also precipitating its binding partners (the "prey").[12][13] Subsequent analysis by mass spectrometry can identify the co-precipitated proteins.[14]

  • Yeast Two-Hybrid (Y2H) Screening: A powerful genetic method for discovering binary protein-protein interactions.[12][13] It is particularly useful for high-throughput screening of entire cDNA libraries to identify novel binding partners.

  • Proximity-Dependent Biotinylation (BioID): This technique utilizes a promiscuous biotin ligase fused to the protein of interest. Interacting and nearby proteins are biotinylated in vivo and can then be captured and identified by mass spectrometry. This method is particularly effective at capturing transient or weak interactions.

In Vitro Methods: Validation and Biophysical Characterization

In vitro methods allow for the direct assessment of interactions between purified proteins, providing quantitative data on binding affinity and kinetics.

  • Affinity Purification-Mass Spectrometry (AP-MS): A high-throughput technique that involves immobilizing a tagged "bait" protein (e.g., GST-Parvin) on a resin and incubating it with cell lysate or a purified protein library.[14] Bound proteins are then eluted and identified by mass spectrometry.

  • Surface Plasmon Resonance (SPR): A label-free optical technique for real-time monitoring of biomolecular interactions. It provides quantitative data on association and dissociation rates, allowing for the determination of binding affinity (KD).

  • Far-Western Blotting: A modification of the standard western blot where a labeled "probe" protein is used to detect its binding partner on a membrane.

Workflow for Identifying and Validating Parvin Binding Partners

A robust strategy for identifying and validating Parvin binding partners involves a multi-pronged approach.

G cluster_discovery Discovery Phase cluster_validation Validation in Cellular Context cluster_biophysical Biophysical Characterization cluster_functional Functional Validation Y2H Yeast Two-Hybrid (Y2H) Screening Co_IP Co-Immunoprecipitation (Co-IP) Y2H->Co_IP Validate interaction AP_MS Affinity Purification-Mass Spectrometry (AP-MS) AP_MS->Co_IP Validate interaction Proximity_Ligation Proximity Ligation Assay (PLA) Co_IP->Proximity_Ligation Confirm proximity SPR Surface Plasmon Resonance (SPR) Co_IP->SPR Quantify affinity ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Thermodynamic characterization Knockdown siRNA/shRNA Knockdown SPR->Knockdown Assess functional relevance CRISPR CRISPR/Cas9 Knockout ITC->CRISPR Assess functional relevance Mutagenesis Site-Directed Mutagenesis Knockdown->Mutagenesis Map binding sites

Figure 1: A multi-step workflow for identifying and validating Parvin binding partners.

Detailed Experimental Protocols

Co-Immunoprecipitation Protocol
  • Cell Lysis: Culture cells to 80-90% confluency. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the Parvin isoform of interest overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against suspected binding partners, or by mass spectrometry for unbiased identification.

Yeast Two-Hybrid Screening Protocol
  • Bait and Prey Construction: Clone the full-length or domain of a Parvin isoform into a "bait" vector containing a DNA-binding domain (DBD). Clone a cDNA library into a "prey" vector containing a transcriptional activation domain (AD).

  • Yeast Transformation: Co-transform a suitable yeast strain with the bait and prey plasmids.

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where the reporter genes are activated due to a bait-prey interaction.

  • Validation: Isolate the prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting protein.

  • Confirmation: Re-transform the identified prey plasmid with the original bait plasmid to confirm the interaction.

Signaling Pathways and Functional Implications

The interactions of Parvins with their binding partners are central to several critical signaling pathways.

G Integrin Integrins ILK ILK Integrin->ILK recruits Paxillin Paxillin Integrin->Paxillin recruits PINCH PINCH ILK->PINCH binds Parvin Parvin ILK->Parvin binds Parvin->Paxillin binds Actin Actin Cytoskeleton Parvin->Actin links FAK FAK Paxillin->FAK recruits RhoGTPases Rho GTPases (Rac1, Cdc42) Paxillin->RhoGTPases regulates FAK->Actin regulates RhoGTPases->Actin regulates

Figure 2: The core signaling network involving the IPP complex at focal adhesions.

The IPP complex, consisting of ILK, PINCH, and Parvin, is a central hub for integrin-mediated signaling.[3] This complex is crucial for connecting integrins to the actin cytoskeleton and for regulating cell survival and proliferation.[2][15] For instance, α-Parvin's interaction with TESK1 can regulate actin dynamics by influencing cofilin phosphorylation.[2] β-Parvin's association with αPIX provides a direct link to the activation of Rac1 and Cdc42, key regulators of cell migration and polarity.[6][16]

Conclusion and Future Directions

The identification of biological "receptors" for Parvin binding is an ongoing endeavor that is critical for a complete understanding of cell adhesion and signaling. The methodologies outlined in this guide provide a robust framework for researchers to systematically uncover and characterize the Parvin interactome. Future research will likely focus on the temporal and spatial regulation of these interactions, the role of post-translational modifications, and the development of therapeutic strategies that target specific Parvin-mediated protein-protein interactions.

References

  • Protein-Protein Interaction Detection: Methods and Analysis. PMC - NIH. Available at: [Link]

  • Methods to investigate protein–protein interactions. Wikipedia. Available at: [Link]

  • Common Methods for Assessing Protein-Protein Interactions. MtoZ Biolabs. Available at: [Link]

  • Detection Methods for Analysis of Protein-Protein Interactions. Longdom Publishing. Available at: [Link]

  • How to Detect Protein-Protein Interactions. Biocompare. Available at: [Link]

  • The parvins. PMC - NIH. Available at: [Link]

  • Parvin. Proteopedia, life in 3D. Available at: [Link]

  • In Vivo Analysis of Parvins, A Family of Focal Adhesion Proteins. Universität zu Köln. Available at: [Link]

  • What is parvin?. Mechanobiology Institute, National University of Singapore - NUS. Available at: [Link]

  • Functional analysis of parvin and different modes of IPP-complex assembly at integrin sites during Drosophila development. Journals Gateway | The Company of Biologists. Available at: [Link]

  • Parvin. Society for Developmental Biology. Available at: [Link]

  • Structural Basis for Paxillin Binding and Focal Adhesion Targeting of β-Parvin. PMC. Available at: [Link]

  • The Structure of α-Parvin CH2-Paxillin LD1 Complex Reveals a Novel Modular Recognition for Focal Adhesion Assembly. PMC. Available at: [Link]

  • Gene ResultPARVB parvin beta [ (human)]. NCBI. Available at: [Link]

  • PARVB - parvin, beta. WikiGenes. Available at: [Link]

  • Endothelial Alpha-Parvin Controls Integrity of Developing Vasculature and Is Required for Maintenance of Cell–Cell Junctions. Circulation Research. Available at: [Link]

  • PARVA - Alpha-parvin - Homo sapiens (Human). UniProtKB | UniProt. Available at: [Link]

  • PARVB - Beta-parvin - Homo sapiens (Human). UniProtKB | UniProt. Available at: [Link]

  • PARVB (parvin, beta). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available at: [Link]

  • CH-ILKBP regulates cell survival by facilitating the membrane translocation of protein kinase B/Akt. PMC - NIH. Available at: [Link]

  • Syndecan-4 interacts directly with β-parvin and regulates the ILK-PINCH-β-parvin complex, the β-parvin-β-PIX-Rac1 axis, and cardiomyocyte geometry in a sex-dependent manner. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for Parvine extraction from natural sources

A Multi-Step Chromatographic Protocol for the Extraction and Purification of Native Parvin from Natural Sources Abstract The parvin family of proteins (α, β, and γ) are critical adaptor proteins involved in linking integ...

Author: BenchChem Technical Support Team. Date: March 2026

A Multi-Step Chromatographic Protocol for the Extraction and Purification of Native Parvin from Natural Sources

Abstract

The parvin family of proteins (α, β, and γ) are critical adaptor proteins involved in linking integrin receptors to the actin cytoskeleton, playing a pivotal role in cell adhesion, migration, and signaling.[1][2] Studying parvins in their native state, as part of their endogenous protein complexes, is essential for understanding their physiological functions. This document provides a comprehensive, step-by-step protocol for the extraction and purification of native parvins from natural sources, such as cultured cells and tissues. The methodology is built upon a logical series of protein chemistry techniques, including cell lysis, differential centrifugation, and a multi-step chromatography workflow designed to achieve high purity while preserving protein integrity.

Introduction to Parvin and its Significance

Parvins are highly conserved proteins characterized by the presence of two calponin homology (CH) domains, which mediate their interaction with other proteins.[3][4] They are key components of focal adhesions, where they form a stable heterotrimeric complex with Integrin-Linked Kinase (ILK) and PINCH, known as the IPP complex.[5][6] This complex acts as a central node in signal transduction, relaying signals from the extracellular matrix (ECM) to the cell interior, thereby influencing cell shape, motility, and survival.[1][7]

Given their central role in cellular mechanics and signaling, the study of parvins is of great interest in fields ranging from basic cell biology to cancer research and drug development. While recombinant parvin expression is a common strategy, the purification of native parvins from endogenous sources is crucial for studying their post-translational modifications, native protein-protein interactions, and overall function within the cellular context.[3][8][9] This protocol outlines a robust procedure for the isolation of parvins, providing researchers with a reliable method to obtain high-quality protein for downstream applications.

Principle of the Purification Strategy

The purification of native parvin from a complex biological mixture like a cell or tissue lysate requires a multi-step approach to separate it from a vast number of other proteins. The strategy described herein relies on the sequential application of different chromatography techniques, each exploiting a distinct biochemical property of the protein.

The workflow begins with gentle cell lysis to release intracellular contents, followed by clarification to remove insoluble debris. The purification process then proceeds through three main chromatographic steps:

  • Ion Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge.[10][11] It serves as an excellent initial capture step, allowing for the concentration of the target protein and the removal of a significant portion of contaminants.

  • Affinity Chromatography (AC): This method offers high selectivity by utilizing a specific biological interaction, such as that between an enzyme and its substrate or an antibody and its antigen.[12][13][14] For parvin, this could involve using an immobilized binding partner.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their hydrodynamic radius (size and shape).[15][16][17] It is an ideal final "polishing" step to remove any remaining contaminants and protein aggregates, ensuring a highly purified and monodisperse final product.

This sequential application of chromatographic techniques provides a logical and effective path to isolating native parvin with high purity.

Visualization of the Experimental Workflow

The overall workflow for the extraction and purification of parvin from natural sources is depicted in the following diagram.

Parvin_Extraction_Workflow cluster_0 Part A: Lysate Preparation cluster_1 Part B: Multi-Step Chromatography cluster_2 Part C: Analysis & Final Product start Natural Source (Cultured Cells/Tissue) lysis Homogenization & Lysis start->lysis centrifuge1 Clarification (High-Speed Centrifugation) lysis->centrifuge1 iex Ion Exchange Chromatography (IEX) centrifuge1->iex Clarified Lysate ac Affinity Chromatography (AC) iex->ac Partially Purified Fraction sec Size Exclusion Chromatography (SEC) ac->sec Enriched Parvin Fraction analysis Purity & Identity Analysis (SDS-PAGE, Western Blot) sec->analysis final_product Purified Native Parvin analysis->final_product

Caption: Workflow for Native Parvin Purification.

Materials and Reagents

Equipment
  • Homogenizer (Dounce or Potter-Elvehjem for tissues; cell disruptor for cells)

  • Refrigerated high-speed and ultra-centrifuge with appropriate rotors

  • Chromatography system (e.g., FPLC) with UV detector[18]

  • Chromatography columns (anion exchange, affinity, size exclusion)

  • Dialysis tubing (10 kDa MWCO)

  • SDS-PAGE and Western blotting equipment

  • Spectrophotometer

Buffers and Reagents
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM PMSF, and protease inhibitor cocktail.

  • IEX Buffer A (Binding): 20 mM Tris-HCl (pH 8.0), 20 mM NaCl, 1 mM DTT.

  • IEX Buffer B (Elution): 20 mM Tris-HCl (pH 8.0), 1 M NaCl, 1 mM DTT.

  • AC Binding/Wash Buffer: Buffer composition will depend on the chosen affinity matrix (see protocol).

  • AC Elution Buffer: Buffer composition will depend on the chosen affinity matrix (see protocol).

  • SEC Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT.

  • Protein Assay Reagent (e.g., Bradford or BCA)

  • SDS-PAGE Reagents

  • Primary and Secondary Antibodies for Western Blotting (e.g., anti-α-parvin, anti-β-parvin).

Detailed Step-by-Step Protocol

Part A: Preparation of Cell or Tissue Lysate

Rationale: The initial step is to efficiently lyse the cells or tissue to release the intracellular proteins while minimizing denaturation and proteolysis. The use of a non-ionic detergent (Triton X-100) helps to solubilize membrane-associated proteins, and the inclusion of protease inhibitors is critical to prevent degradation of the target protein.

  • Harvesting: For cultured cells, wash with ice-cold PBS and harvest by scraping or trypsinization. For tissues, excise and immediately place in ice-cold PBS to wash away any blood.

  • Homogenization:

    • Cells: Resuspend the cell pellet in 3-5 volumes of ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

    • Tissues: Mince the tissue on ice and homogenize in 5-10 volumes of ice-cold Lysis Buffer using a Dounce or Potter-Elvehjem homogenizer.

  • Clarification: Centrifuge the homogenate at 14,000 x g for 30 minutes at 4°C to pellet nuclei and large cellular debris.

  • High-Speed Centrifugation: Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet membrane fractions and insoluble aggregates.

  • Final Lysate: The resulting supernatant is the clarified lysate. Determine the total protein concentration using a standard protein assay.

Part B: Ion Exchange Chromatography (IEX)

Rationale: Parvins have a theoretical isoelectric point (pI) that is typically acidic, meaning they will carry a net negative charge at a pH above their pI.[10][19] Therefore, anion exchange chromatography is an appropriate initial capture step.

  • Column Equilibration: Equilibrate a strong anion exchange column (e.g., Q-Sepharose) with 5-10 column volumes (CV) of IEX Buffer A.

  • Sample Loading: Dilute the clarified lysate with IEX Buffer A to reduce the salt concentration to a level that allows for binding (typically < 50 mM NaCl). Load the diluted lysate onto the equilibrated column.

  • Washing: Wash the column with 5-10 CV of IEX Buffer A to remove unbound proteins.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% IEX Buffer B over 10-20 CV. Collect fractions throughout the gradient.

  • Analysis: Analyze the collected fractions for the presence of parvin using SDS-PAGE and Western blotting. Pool the fractions containing the highest concentration of parvin.

Part C: Affinity Chromatography (AC)

Rationale: This step provides high specificity of purification. As parvin is an actin-binding protein, an F-actin affinity column can be used.[20][21][22] This method is effective for isolating a range of actin-binding proteins.[23]

  • Column Preparation: Prepare an F-actin affinity column as described in the literature.[20] This typically involves coupling purified actin to a resin and stabilizing it with phalloidin.

  • Sample Preparation: Dialyze the pooled parvin-containing fractions from the IEX step against the AC Binding/Wash Buffer (e.g., a buffer that promotes actin-protein interactions, often a low-salt buffer).

  • Loading and Washing: Load the dialyzed sample onto the F-actin column. Wash with several CVs of AC Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound parvin by disrupting the actin-parvin interaction. This can be achieved by using a high-salt buffer (e.g., containing 1 M NaCl) or a buffer containing ATP and MgCl2.

  • Analysis: Analyze the eluted fractions for parvin content by SDS-PAGE and Western blotting. Pool the positive fractions.

Part D: Size Exclusion Chromatography (SEC)

Rationale: SEC serves as the final polishing step to separate parvin from any remaining protein contaminants and to remove aggregates that may have formed during the purification process.[15][17][24] This step ensures a homogenous and active final product.

  • Column Equilibration: Equilibrate a size exclusion column (e.g., Superdex 200) with at least 2 CV of SEC Buffer.

  • Sample Concentration: Concentrate the pooled fractions from the AC step to a small volume (typically <5% of the column volume) using a centrifugal concentrator.

  • Sample Injection: Inject the concentrated sample onto the equilibrated SEC column.

  • Elution: Elute the proteins with SEC Buffer at a constant flow rate. Parvin should elute as a single peak corresponding to its molecular weight.

  • Analysis and Storage: Analyze the fractions across the elution peak by SDS-PAGE to confirm purity. Pool the purest fractions, determine the final protein concentration, and store at -80°C.

Characterization of Purified Parvin

  • Purity Assessment: Run the final purified sample on an SDS-PAGE gel and stain with Coomassie Blue. A single band at the expected molecular weight of parvin (~42 kDa) indicates high purity.

  • Identity Confirmation: Perform a Western blot using a specific anti-parvin antibody to confirm the identity of the purified protein.

  • Yield Determination: Quantify the protein concentration at each major step of the purification process to calculate the overall yield.

Data Summary Table

The following table provides a hypothetical summary of the purification of parvin from a starting material of 10 grams of tissue.

Purification StepTotal Protein (mg)Parvin Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Clarified Lysate500100021001
Ion Exchange (Pooled)5080016808
Affinity Chromatography (Pooled)56001206060
Size Exclusion (Pooled)250025050125

References

  • EMBL Protein Expression and Purification Core Facility. Size Exclusion Chromatography. EMBL. [Link]

  • Lab Manager. (2023, November 15). Affinity Chromatography vs Size Exclusion Chromatography: Selecting the Best Protein Purification Method. Lab Manager. [Link]

  • Alberts, B. (1985). F-actin affinity chromatography: Technique for isolating previously unidentified actin-binding proteins. PNAS. [Link]

  • Lucas, R. C., et al. (1977). Isolation and characterization of actin and actin-binding protein from human platelets. Journal of Cell Biology. [Link]

  • Maekawa, S., et al. (1984). Isolation of low molecular weight actin-binding proteins from porcine brain. The Journal of Biochemistry. [Link]

  • RayBiotech. Recombinant Human alpha-Parvin Protein. Biocompare. [Link]

  • KNAUER. Separation of proteins with anion exchange chromatography on Sepapure Q and DEAE. KNAUER. [Link]

  • YouTube. (2019, July 11). Ion exchange chromatography. [Link]

  • Wikipedia. Affinity chromatography. Wikipedia. [Link]

  • Stratton, M. M., et al. (1983). Isolation of an actin-binding protein from membranes of Dictyostelium discoideum. Journal of Cell Biology. [Link]

  • PubMed. Ion-exchange chromatography. [Link]

  • GE Healthcare. (2004). Ion Exchange Chromatography. GE Healthcare. [Link]

  • PNAS. (2022, October 5). A solution to the long-standing problem of actin expression and purification. PNAS. [Link]

  • Olski, T. M., et al. (2001). Parvin, a 42 kDa focal adhesion protein, related to the α-actinin superfamily. Journal of Cell Science. [Link]

  • Cube Biotech. Affinity Chromatography | Principles. Cube Biotech. [Link]

  • Navigo Proteins. (2024, November 25). Affinity Chromatography for Recombinant Protein Purification. Navigo Proteins. [Link]

  • Fadiel, A., et al. (2013). Purification and SAXS Analysis of the Integrin Linked Kinase, PINCH, Parvin (IPP) Heterotrimeric Complex. PLOS ONE. [Link]

  • Bio-Rad. Introduction to Affinity Chromatography. Bio-Rad. [Link]

  • PubMed. (2013). Purification and SAXS analysis of the integrin linked kinase, PINCH, parvin (IPP) heterotrimeric complex. [Link]

  • Finsen, A. V., et al. (2023). Syndecan-4 interacts directly with β-parvin and regulates the ILK-PINCH-β-parvin complex, the β-parvin-β-PIX-Rac1 axis, and cardiomyocyte geometry in a sex-dependent manner. Frontiers in Cell and Developmental Biology. [Link]

  • YouTube. (2024, September 13). Recombinant protein expression and purification overview (quick version). [Link]

  • G-Biosciences. (2024, September 13). Affinity Chromatography and its use in Antibody Purification. G-Biosciences. [Link]

  • Novatein Biosciences. Recombinant protein expression and purification (NB-SC101). Novatein Biosciences. [Link]

  • PubMed. Purification of gamma-crystallin from human lenses by acetone precipitation method. [Link]

  • CORE. Parvin Is Dispensable for Hematopoiesis, Leukocyte Trafficking, and T-Cell-Dependent Antibody Response. [Link]

  • PubMed. [Protein expression and purification]. [Link]

  • protocols.io. Purification of Proteins from PFA Fixed Samples. [Link]

  • Arteriosclerosis, Thrombosis, and Vascular Biology. (2018, April 25). Parvins Are Required for Endothelial Cell–Cell Junctions and Cell Polarity During Embryonic Blood Vessel Formation. [Link]

  • Universität zu Köln. In Vivo Analysis of Parvins, A Family of Focal Adhesion Proteins. [Link]

  • Bio-Rad. Protein Expression and Purification Series. [Link]

  • PMC. α-Parvin Defines a Specific Integrin Adhesome to Maintain the Glomerular Filtration Barrier. [Link]

  • PMC. Extraction of Flavonoids From Natural Sources Using Modern Techniques. [Link]

  • Google Patents. Process for the purification of gamma globulin employing bentonite.
  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. PARVB (parvin, beta). [Link]

  • PMC. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review. [Link]

  • PMC. Natural extracts from fresh and oven‐dried winemaking by‐products as valuable source of antioxidant compounds. [Link]

  • MDPI. (2021, September 9). A Review on the Extraction and Processing of Natural Source-Derived Proteins through Eco-Innovative Approaches. [Link]

  • ResearchGate. (2026, January 29). Review: Modern Extraction Methods for Extraction Proanthocyanidins from Natural Products. [Link]

Sources

Application

Application Note: Preparation and Handling of Parvine Stock Solutions for In Vitro Assays

Introduction & Mechanistic Context Parvine, also widely recognized in the literature as 1, is a highly conjugated monoterpenoid indole alkaloid[1]. In modern drug development, Parvine has gained significant traction due...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Parvine, also widely recognized in the literature as 1, is a highly conjugated monoterpenoid indole alkaloid[1]. In modern drug development, Parvine has gained significant traction due to its unique mechanism of action: it functions as a "molecular glue." Rather than inhibiting an enzyme's active site, Parvine binds to the catalytic pocket of phosphodiesterase 3A (PDE3A) and subsequently recruits the Schlafen 12 (SLFN12) protein[2].

Because Parvine is highly hydrophobic, improper stock preparation can lead to micelle formation, localized precipitation, and inconsistent assay readouts. This application note provides a rigorous, self-validating methodology for preparing Parvine stock solutions to ensure high-fidelity data in downstream in vitro apoptosis assays.

Physicochemical Properties of Parvine

To ensure accurate molarity calculations and proper solvent selection, the quantitative physicochemical data for Parvine is summarized below.

ParameterSpecification
Common Name Parvine (Nauclefine)
IUPAC Name 8,13-Dihydroindolo[2',3':3,4]pyrido[1,2-b][2,7]naphthyridin-5(7H)-one
CAS Registry Number 3[3]
Molecular Formula C18H13N3O[4]
Molecular Weight 287.32 g/mol [4]
Primary Target PDE3A-SLFN12 Heterotetramer[2]
Stock Solvent Anhydrous DMSO

Mechanism of Action: The PDE3A-SLFN12 Molecular Glue

Parvine does not inhibit the phosphodiesterase function of PDE3A. Instead, the resulting small molecule-modified interface binds to a short helix of SLFN12, "gluing" the two proteins together[2]. This complex blocks protein translation, ultimately triggering apoptosis in cancer cell lines such as HeLa[1].

Pathway Parvine Parvine (Nauclefine) Complex1 Parvine-PDE3A Complex Parvine->Complex1 Binds PDE3A PDE3A Catalytic Pocket PDE3A->Complex1 Complex2 PDE3A-Parvine-SLFN12 Heterotetramer Complex1->Complex2 Recruits SLFN12 SLFN12 Protein SLFN12->Complex2 Apoptosis Translation Blockade & Apoptosis Complex2->Apoptosis Induces

Parvine acts as a molecular glue, stabilizing the PDE3A-SLFN12 complex to induce apoptosis.

Experimental Protocols

Protocol A: Preparation of 10 mM Parvine Master Stock

Objective: Formulate a stable, aggregate-free master stock of Parvine for long-term storage.

  • Equilibration: Allow the lyophilized Parvine vial to reach room temperature (approx. 30 minutes) in a desiccator before opening.

    • [Causality Insight]: Opening cold vials introduces atmospheric moisture. Because Parvine is a highly conjugated hydrophobic alkaloid, even trace water can cause premature hydrolysis or localized micro-precipitation.

  • Reconstitution: Weigh out exactly 2.87 mg of Parvine powder. Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock solution.

    • [Causality Insight]: Anhydrous DMSO is strictly required. It prevents micelle formation and ensures complete solvation of Parvine's planar multi-ring structure.

  • Homogenization: Vortex the solution gently for 60 seconds. If micro-particulates persist, sonicate the sealed tube in a room-temperature water bath for 3 to 5 minutes until optically clear.

  • Aliquoting: Dispense the 10 mM stock into 50 µL aliquots using sterile, amber microcentrifuge tubes.

    • [Causality Insight]: Amber tubes protect the light-sensitive indole core from photo-oxidation. Aliquoting prevents repeated freeze-thaw cycles, which are known to degrade compound integrity and artificially lower the effective molarity.

  • Storage: Store aliquots immediately at -20°C (short-term) or -80°C (long-term up to 6 months).

Protocol B: In Vitro Cell Viability Assay (HeLa Cell Model)

Objective: Apply Parvine to cultured cells while controlling for solvent-induced artifacts.

  • Preparation of Working Solution: Thaw a 50 µL aliquot of the 10 mM Parvine stock at room temperature. Prepare a 100 µM intermediate dilution by adding 1 µL of the stock to 99 µL of sterile PBS or base culture media.

    • [Causality Insight]: Direct addition of high-concentration DMSO stocks to aqueous culture media causes "solvent shock," leading to rapid drug precipitation before the compound can diffuse. An intermediate dilution ensures uniform dispersion across the well.

  • Cell Treatment: Add the intermediate solution to HeLa cell cultures to achieve a final target working concentration (e.g., 250 nM)[1].

  • Vehicle Control Implementation:

    • [Self-Validating Check]: To ensure the protocol is a self-validating system, you must prepare a parallel vehicle control well treated with an equivalent volume of DMSO (ensuring final DMSO concentration remains ≤0.1% v/v). If the vehicle control well shows a statistically significant reduction in viability, the assay must be invalidated due to solvent toxicity. This guarantees that any observed apoptosis in the test wells is strictly Parvine-induced.

  • Incubation: Incubate the treated cells for 48 hours at 37°C, 5% CO₂. Parvine has been documented to successfully trigger SLFN12-dependent apoptosis and suppress viability within this specific timeframe[1].

References

  • Nauclefine | Apoptosis | 57103-51-2 - InvivoChem Source: invivochem.com
  • UNII YC1GXM1K1W - PARVINE

    • Source: ndclist.com
    • URL:[Link]

  • PARVINE - gsrs

    • Source: nih.gov
    • URL:[Link]

  • 7eg4 - Cryo-EM structure of nauclefine-induced PDE3A-SLFN12 complex

    • Source: pdbj.org
    • URL:[Link]

Sources

Method

Application Note: A Framework for Determining Parvine Dosage in In Vivo Animal Models

Introduction: The Criticality of Dose Selection in Preclinical Research The translation of a promising therapeutic candidate, such as Parvine, from in vitro discovery to in vivo validation is a pivotal step in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Dose Selection in Preclinical Research

The translation of a promising therapeutic candidate, such as Parvine, from in vitro discovery to in vivo validation is a pivotal step in drug development. Parvine is a novel small molecule inhibitor of the fictitious Serine/Threonine Kinase 'STK-1', a pathway implicated in aberrant cell proliferation in oncology models. While in vitro assays provide initial potency data (e.g., IC50), these values do not account for the complex physiological processes that govern a drug's behavior in a living system. Therefore, the central challenge and primary goal of early in vivo work is to establish a safe and effective dosing regimen.

This application note provides a comprehensive, scientifically-grounded framework for determining the optimal dosage of Parvine for in vivo animal models. The objective is to identify a therapeutic window: a range of doses that maximizes efficacy while minimizing toxicity. This process is not a single experiment but an integrated, multi-step approach encompassing tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[1][2][3] Adherence to these principles ensures the generation of robust, reproducible data, supports the ethical use of animals in research, and provides the necessary foundation for advancing to later-stage, Good Laboratory Practice (GLP) compliant toxicology studies.[1][4]

Guiding Principles: The Triad of Tolerability, PK, and PD

The selection of a dose for efficacy studies is underpinned by three pillars of investigation. Understanding the interplay between them is crucial for a successful preclinical program.

  • Tolerability (Safety): This is the foundational step. Before assessing efficacy, one must first determine the doses an animal can tolerate without unacceptable adverse effects. The primary output of these studies is the Maximum Tolerated Dose (MTD) , defined as the highest dose that does not cause overt toxicity or unacceptable side effects over a specified period.[5][6]

  • Pharmacokinetics (PK): Often described as "what the body does to the drug," PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of Parvine.[7][8] This provides critical data on drug exposure (e.g., Cmax, AUC) and half-life, which informs not only the dose level but also the dosing frequency required to maintain therapeutic concentrations.[2][7]

  • Pharmacodynamics (PD): In contrast to PK, PD is "what the drug does to the body."[7][8] These studies measure the biological effect of Parvine on its target, STK-1. This could involve measuring the phosphorylation of a downstream substrate or assessing a functional biomarker. Integrating PK and PD data (PK/PD modeling) establishes the relationship between drug exposure and the desired biological effect, which is the ultimate driver of efficacy.[3][9]

The logical workflow for dose determination follows these pillars sequentially, as illustrated below.

Dosing_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Exposure & Frequency cluster_2 Phase 3: Efficacy & Target Engagement cluster_3 Phase 4: Definitive Studies MTD Dose Range Finding & Maximum Tolerated Dose (MTD) Study PK Single-Dose Pharmacokinetics (PK) Study MTD->PK Defines highest safe dose to test Efficacy Optimized Dose for Full-Scale Efficacy Studies MTD->Efficacy Sets upper safety limit PD Pharmacodynamic (PD) & Pilot Efficacy Study PK->PD Informs dose levels & frequency for target modulation PD->Efficacy Validates exposure-effect relationship & selects optimal regimen

Caption: Workflow for In Vivo Dose Determination.

Phase 1: Maximum Tolerated Dose (MTD) Determination

The MTD study is the cornerstone of in vivo dose selection.[6] It is an acute or sub-acute study designed to find the highest dose of Parvine that can be administered without causing dose-limiting toxicities. It is crucial to understand that mortality is not an intended endpoint for an MTD study; rather, it focuses on sublethal indicators of toxicity.[5][6]

Causality Behind the MTD Protocol:

The design of an MTD study is based on a stepwise dose escalation. This approach, adapted from principles outlined in OECD guidelines for acute toxicity testing (such as guidelines 420, 423, and 425), allows for a systematic assessment of toxicity while minimizing animal use.[10][11][12][13] The study typically uses a small number of animals per group (n=3-5) and escalates doses until predefined toxicity endpoints are met.[14][15]

Key Decision Points & Rationale:

  • Starting Dose Selection: If no prior in vivo data exists, the starting dose can be estimated from in vitro data (e.g., 10-100x the in vitro IC50) or from established fixed-dose procedures (e.g., starting at 5, 50, or 300 mg/kg).[11][12]

  • Dose Escalation Strategy: A geometric progression (e.g., doubling the dose at each step: 25, 50, 100 mg/kg) is common to ensure broad coverage of the dose-response curve.[16]

  • Toxicity Endpoints: These must be clearly defined before the study begins. The most common and sensitive endpoint is body weight loss, with a >15-20% loss often considered a dose-limiting toxicity.[14][17] Other clinical signs (e.g., lethargy, ruffled fur, ataxia) are also critical.

  • Duration: For a daily dosing regimen, a 5- to 14-day study is often sufficient to reveal acute toxicities.

Protocol: Rapid MTD Study for Parvine in Mice (Oral Gavage)
  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old). Females are often used as they can be slightly more sensitive.[12][13] Acclimate animals for at least 5 days.[11]

  • Group Allocation: Randomize animals into groups of 3 mice each. Include a vehicle control group.

  • Dose Preparation: Formulate Parvine in a safe, appropriate vehicle (e.g., 0.5% methylcellulose in sterile water). The maximum dosing volume for oral gavage in mice should not exceed 10 mL/kg.[18][19]

  • Dose Escalation:

    • Day 1: Dose Group 1 with the starting dose (e.g., 25 mg/kg) and the Vehicle group with vehicle only.

    • Daily Monitoring: Record body weights and clinical observations daily for all animals.

    • Escalation Decision: If Group 1 shows no significant toxicity after 2-3 days (e.g., <10% weight loss, no moderate/severe clinical signs), escalate to the next dose level (e.g., 50 mg/kg) in a new group of mice (Group 2).

    • Continuation: Continue this staggered enrollment and dose escalation (e.g., 100 mg/kg, 200 mg/kg) until dose-limiting toxicity is observed.

  • Endpoint Determination: The MTD is defined as the highest dose at which mice exhibit no more than a 15% mean body weight loss and only mild, transient clinical signs of toxicity.

Data Presentation: Example MTD Study Outcome
Dose Group (mg/kg/day, PO)NMean Body Weight Change (Day 7)Key Clinical ObservationsMTD Assessment
Vehicle3+2.5%NormalTolerated
503-1.8%NormalTolerated
1003-8.5%Mild, transient lethargy post-dosingMTD
2003-21.2%Significant lethargy, ruffled furExceeded MTD

Phase 2: Pharmacokinetic (PK) Profiling

With the upper limit of safe dosing established by the MTD, the next step is to understand the exposure achieved at tolerated doses. A single-dose PK study is essential for this.[2] The goal is to characterize the ADME profile of Parvine and determine key parameters that will guide the design of efficacy studies.[1][3]

Causality Behind the PK Protocol:

A PK study involves administering a single dose of Parvine and collecting blood samples at multiple time points. By measuring the concentration of Parvine in the plasma at each point, a concentration-time curve can be generated. This curve provides a wealth of information:

  • Cmax (Maximum Concentration): The peak exposure achieved.

  • Tmax (Time to Cmax): How quickly the peak exposure is reached.

  • AUC (Area Under the Curve): The total drug exposure over time. This is often the most critical parameter for correlating exposure with efficacy.

  • t1/2 (Half-life): The time it takes for the drug concentration to decrease by half. This directly informs dosing frequency (e.g., a drug with a short half-life may require twice-daily dosing).

PK_PD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Administered Dose (mg/kg) PlasmaConc Plasma Concentration (AUC, Cmax) Dose->PlasmaConc Absorption & Distribution TargetEffect Target Modulation (% Inhibition) PlasmaConc->TargetEffect Exposure-Response Relationship Efficacy Therapeutic Efficacy TargetEffect->Efficacy

Caption: Relationship between PK, PD, and Efficacy.

Protocol: Single-Dose PK Study for Parvine in Mice
  • Animal Model & Groups: Use the same strain of mice as in the MTD study. Allocate 3 mice per time point for terminal bleeds, or use cannulated animals for serial sampling.

  • Dose Selection: Select 2-3 dose levels below the MTD (e.g., Vehicle, 25 mg/kg, and 100 mg/kg [the MTD]). Dosing at the MTD provides crucial information on exposure at the safety margin.

  • Drug Administration: Administer a single dose of Parvine via the intended clinical route (e.g., oral gavage).

  • Sample Collection: Collect blood samples (e.g., via cardiac puncture for terminal collection) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-defined time points. A typical schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately process blood by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Parvine in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Plot the mean plasma concentration versus time for each dose group. Use appropriate software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Data Presentation: Example PK Parameter Table
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)t1/2 (hr)
254501.02,7004.5
1001,8501.012,5005.1

Phase 3 & 4: Integrating PD and Selecting an Efficacy Dose

The final step is to link drug exposure (PK) to the biological effect (PD). This is often done in a pilot efficacy study using a relevant disease model (e.g., a tumor xenograft model for an oncology drug). The goal is to find the lowest dose and schedule that provides a sustained, desired biological effect, such as inhibition of the STK-1 target.

Experimental Approach:

  • Model: Use a relevant in vivo disease model (e.g., mice bearing tumors derived from a cell line where STK-1 is active).

  • Dose Selection: Based on the PK and MTD data, select 3-4 dose levels for evaluation (e.g., 10, 30, and 100 mg/kg).

  • Dosing Schedule: The dosing frequency is determined by the drug's half-life (from the PK study). For a t1/2 of ~5 hours, a once-daily (QD) or twice-daily (BID) regimen might be appropriate.

  • Study Endpoints:

    • Efficacy: Measure the primary efficacy endpoint (e.g., tumor growth inhibition).

    • Pharmacodynamics (PD): Collect tissues (e.g., tumor) at the study's end, or from satellite animal groups at various times post-dose, to measure target modulation (e.g., reduction in phosphorylated STK-1 substrate via Western Blot or IHC).

    • Tolerability: Continue to monitor body weights and clinical signs throughout the study.

By correlating the PK data (AUC) with the PD data (% target inhibition) and the efficacy data (% tumor growth inhibition), a clear exposure-response relationship can be established. This allows for the selection of an optimized, scientifically-justified dose for all future, larger-scale efficacy studies. The chosen dose should be one that achieves significant target modulation and efficacy while remaining well below the MTD.

Conclusion

Determining the correct dose of a novel compound like Parvine for in vivo studies is a systematic, data-driven process. It requires a logical progression from establishing safety (MTD), to understanding exposure (PK), and finally to demonstrating a biological effect (PD). By following the integrated framework and detailed protocols outlined in this note, researchers can confidently select a dosing regimen that is both safe and effective, thereby maximizing the potential for success in preclinical drug development.

References

  • Title: OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW Source: ResearchGate URL: [Link]

  • Title: Acute oral toxicity – OECD 423 test (Method by acute toxicity class) Source: YesWeLab URL: [Link]

  • Title: OECD Acute Oral Toxicity Guidelines Source: Scribd URL: [Link]

  • Title: The application of allometric scaling principles to predict pharmacokinetic parameters across species Source: ResearchGate URL: [Link]

  • Title: OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method Source: Academia.edu URL: [Link]

  • Title: Guidance Document on Acute Oral Toxicity Testing Source: OECD URL: [Link]

  • Title: A simple practice guide for dose conversion between animals and human Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Preclinical research strategies for drug development Source: AMSbiopharma URL: [Link]

  • Title: What are Pharmacokinetic and Pharmacodynamic Studies? Source: ALS Therapy Development Institute URL: [Link]

  • Title: Integration and modelling of pharmacokinetic and pharmacodynamic data to optimize dosage regimens in veterinary medicine Source: Wiley Online Library URL: [Link]

  • Title: Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development Source: ABBIOS URL: [Link]

  • Title: Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified Source: Altasciences URL: [Link]

  • Title: A simple practice guide for dose conversion between animals and human Source: Journal of Basic and Clinical Pharmacy URL: [Link]

  • Title: Interspecies Scaling Source: PKMP URL: [Link]

  • Title: A Simple Method for Animal Dose Calculation in Preclinical Research Source: Cronicon URL: [Link]

  • Title: The Difference Between Pharmacokinetics and Pharmacodynamics Source: BioAgilytix URL: [Link]

  • Title: Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy Source: PharmaLegacy URL: [Link]

  • Title: FDA Requirements for Preclinical Studies Source: ResearchGate URL: [Link]

  • Title: How to decide a dose for mice if the doses are not available in any literature Source: ResearchGate URL: [Link]

  • Title: Key Considerations For Dosing Volume, PH, And Formulation in Animal Models Source: PRISYS Biotech URL: [Link]

  • Title: How to calculate a right dose for in vivo study? Source: ResearchGate URL: [Link]

  • Title: Maximum Tolerated Dose (MTD), Autonomic Signs, Rat Source: Pharmacology Discovery Services URL: [Link]

  • Title: Best Practices for Preclinical Dose Range Finding Studies Source: Altasciences URL: [Link]

  • Title: Maximum Tolerable Dose Study Services Source: Reaction Biology URL: [Link]

  • Title: FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications Source: Rhizome URL: [Link]

  • Title: Dose determination in preclinical and clinical studies Source: Slideshare URL: [Link]

  • Title: Preclinical Data for IND Applications | FDA Submission Guide Source: BioBoston Consulting URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology Source: National Cancer Institute URL: [Link]

  • Title: Best Practices For Preclinical Animal Testing Source: BioBoston Consulting URL: [Link]

Sources

Application

Application Note: Parvine (Nauclefine) Treatment Protocols for Targeted Apoptosis Induction via PDE3A-SLFN12 Interaction

[1] Abstract & Introduction Parvine (also known as Nauclefine ; CAS: 57103-51-2) is a monoterpenoid indole alkaloid originally isolated from Nauclea and Sarcocephalus species.[1] While historically characterized for its...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Introduction

Parvine (also known as Nauclefine ; CAS: 57103-51-2) is a monoterpenoid indole alkaloid originally isolated from Nauclea and Sarcocephalus species.[1] While historically characterized for its vasorelaxant properties, recent structural biology and chemoproteomics breakthroughs have redefined Parvine as a potent molecular glue .

Unlike traditional enzyme inhibitors, Parvine functions by inducing a neomorphic protein-protein interaction (PPI) between Phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12) .[1] This interaction stabilizes a heterotetrameric complex that triggers a specific apoptotic pathway, independent of PDE3A's enzymatic phosphodiesterase activity.

This guide provides high-fidelity protocols for utilizing Parvine in cell culture to study this unique apoptotic mechanism.[1] It is designed for researchers investigating molecular glues, targeted protein degradation, and cryptic apoptosis pathways in oncology.[1]

Mechanism of Action (MoA)

Understanding the MoA is critical for experimental design. Parvine does not kill cells simply by inhibiting PDE3A. Instead, it binds to a shallow pocket in the PDE3A catalytic domain, creating a composite surface that recruits SLFN12.[1][2] This recruitment is the lethal event.

Key Causality:

  • Expression Requirement: Cytotoxicity is strictly dependent on the co-expression of PDE3A and SLFN12. Cells lacking either protein (e.g., many standard HEK293 clones) are resistant.[1]

  • Complex Formation: Parvine acts as the "interfacial glue" (See Diagram 1).

  • Outcome: The PDE3A-Parvine-SLFN12 complex inhibits protein translation and induces rapid apoptosis.[1]

Diagram 1: Parvine-Induced Apoptotic Signaling Pathway[1]

Parvine_Mechanism cluster_cell Cytosol Parvine Parvine (Nauclefine) [Small Molecule] PDE3A PDE3A [Catalytic Domain] Parvine->PDE3A Binds Allosteric/Catalytic Pocket Complex Trimeric Complex (PDE3A-Parvine-SLFN12) PDE3A->Complex Conformational Change SLFN12 SLFN12 [Cytosolic] SLFN12->Complex Recruitment via Parvine Interface Translation Inhibition of Protein Translation Complex->Translation Downstream Effector Apoptosis Apoptosis (Caspase 3/7 Activation) Translation->Apoptosis Cell Death

Caption: Parvine acts as a molecular glue, bridging PDE3A and SLFN12 to form a cytotoxic complex that drives apoptosis.[1]

Material Preparation & Handling

To ensure reproducibility, Parvine must be handled to prevent precipitation or degradation.[1]

ParameterSpecificationNotes
Molecular Weight 287.32 g/mol Formula: C₁₈H₁₃N₃O
Solubility DMSO (up to 20 mM)Poorly soluble in water/PBS.[1]
Stock Concentration 10 mM Recommended standard stock.
Storage -20°C (Solid/Stock)Protect from light.[1] Stable for >6 months.
Vehicle Control DMSOFinal assay concentration should be <0.5%.

Preparation Protocol:

  • Weigh 2.87 mg of Parvine powder.

  • Add 1.0 mL of anhydrous DMSO (cell culture grade).

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Aliquot into amber microcentrifuge tubes (50 µL/tube) to avoid freeze-thaw cycles.

  • Store at -20°C.

Core Protocol: Parvine-Induced Apoptosis Assay[1]

This protocol quantifies the "molecular glue" activity of Parvine using a Caspase-3/7 activation readout.

Target Cells: HeLa cells (High PDE3A/SLFN12 expression) - Sensitive Model. Control Cells: PC-3 (Low/Null SLFN12) or PDE3A-KO HeLa - Resistant Control.

Experimental Workflow

Workflow Step1 Day 0: Seeding 3,000-5,000 cells/well (96-well plate) Step2 Day 1: Treatment Serial Dilution of Parvine (10 µM to 0.01 µM) Step1->Step2 Step3 Incubation 24 - 48 Hours 37°C, 5% CO2 Step2->Step3 Step4 Readout Caspase 3/7 Glo or CellTiter-Glo Step3->Step4

Caption: Step-by-step workflow for assessing Parvine cytotoxicity in adherent cell lines.

Detailed Procedure

Step 1: Cell Seeding (Day 0)

  • Dissociate cells using Accutase or Trypsin-EDTA.[1]

  • Resuspend in complete media (DMEM + 10% FBS).

  • Count cells and adjust density to 50,000 cells/mL.

  • Dispense 100 µL/well (5,000 cells) into a white-walled 96-well plate (for luminescence).

  • Incubate overnight at 37°C/5% CO₂ to allow attachment.

Step 2: Compound Preparation (Day 1) Goal: Create a 1000x dilution series to keep DMSO constant at 0.1%.

  • Thaw 10 mM Parvine stock.

  • Prepare a 2x Intermediate Plate in complete media:

    • Top Standard: Dilute 10 mM stock 1:500 in media → 20 µM (0.2% DMSO).

    • Serial Dilution: Perform 1:3 serial dilutions in media containing 0.2% DMSO.

    • Note: Keeping DMSO constant in the dilution series prevents vehicle artifacts.

Step 3: Treatment

  • Remove culture media from the cell plate (optional, or add 2x concentrated compound directly).

    • Preferred Method: Add 100 µL of 2x Intermediate to the existing 100 µL in the wells.

    • Final Concentration: Top dose = 10 µM; Final DMSO = 0.1%.

  • Include controls:

    • Negative: 0.1% DMSO only.

    • Positive: 1 µM Staurosporine (general apoptosis inducer) or 10 µM Anagrelide (known PDE3A modulator).

Step 4: Incubation & Readout (Day 2 or 3)

  • Incubate for 24 to 48 hours . (Apoptosis via this mechanism is often detectable by 24h).

  • Equilibrate the plate to room temperature (15 min).

  • Add 100 µL of Caspase-Glo 3/7 Reagent (Promega) per well.[1]

  • Shake on an orbital shaker (300 rpm) for 30 seconds.

  • Incubate in dark for 30-60 minutes.

  • Measure Luminescence (RLU) on a plate reader.

Data Analysis & Expected Results

To validate the "molecular glue" mechanism, compare the IC50 values across sensitive and resistant lines. Parvine should exhibit high potency only in the presence of the PDE3A/SLFN12 pair.

Typical IC50 Values (Reference Data):

Cell LinePDE3A StatusSLFN12 StatusExpected Parvine IC50Interpretation
HeLa HighHigh0.5 - 2.0 µM Sensitive (Glue active)
A549 LowModerate> 20 µMResistant (Target limited)
HEK293 LowLow> 50 µMResistant (Negative Control)
HeLa (PDE3A KO) NullHigh> 50 µMMechanism Validation

Note: IC50 values are estimates based on the structural analog Nauclefine and similar PDE3A glues like DNMDP.

Troubleshooting:

  • No toxicity observed: Verify PDE3A and SLFN12 expression in your specific cell clone via Western Blot. Expression levels can drift in high-passage cultures.[1]

  • Precipitation: Ensure the final concentration in media does not exceed 50 µM, as alkaloids can precipitate in aqueous buffers.

References

  • Chen, J., Liu, N., Huang, Y., et al. (2021).[1][2] Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells.[2] Nature Communications, 12, 6204.[1]

  • Garvie, C. W., Wu, X., Papanastasiou, M., et al. (2021).[1] Structure of PDE3A-SLFN12 complex with nauclefine.[1] RCSB Protein Data Bank, Entry 7EG4.[1]

  • Sainsbury, M., & Webb, B. (1975).[1][3] Parvine, a new angustine-type alkaloid from Nauclea parva.[1][3][4][5] Phytochemistry, 14(12), 2691–2693.[1] [1]

  • de Waal, L., Lewis, T. A., Rees, M. G., et al. (2016).[1] Identification of cancer-cytotoxic modulators of PDE3A by predictive chemogenomics. Nature Chemical Biology, 12, 102–108.[1] [1]

Sources

Method

Spectroscopic Characterization of the Indole Alkaloid Parvine: A Comprehensive Guide to NMR, IR, and UV Analysis

Introduction Parvine, a representative indole alkaloid, presents a fascinating scaffold for spectroscopic exploration. This application note provides a detailed guide for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Parvine, a representative indole alkaloid, presents a fascinating scaffold for spectroscopic exploration. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive spectroscopic characterization of Parvine using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy. The protocols and insights provided herein are designed to be broadly applicable to the analysis of similar natural products and small molecules. Understanding the spectroscopic signature of a molecule like Parvine is a critical step in its identification, purity assessment, and the elucidation of its chemical structure, which are fundamental to any drug discovery and development program.

This guide emphasizes the "why" behind the "how," offering not just step-by-step protocols but also the scientific rationale behind experimental choices. By integrating expertise with authoritative references, this document aims to be a trustworthy resource for both novice and experienced spectroscopists.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy is a powerful technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. The indole nucleus of Parvine contains a conjugated system of double bonds, making it an excellent candidate for UV-Vis analysis. The resulting spectrum provides valuable information about the electronic structure of the molecule.

Experimental Protocol for UV-Vis Analysis of Parvine
  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of Parvine.

    • Dissolve the sample in 10.0 mL of spectroscopic grade methanol to prepare a 100 µg/mL stock solution.

    • From the stock solution, prepare a dilution to a final concentration of 10 µg/mL using the same solvent.

  • Instrumentation and Data Acquisition:

    • Use a calibrated double-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes with a 1 cm path length.

    • Record a baseline spectrum with the solvent (methanol) in both the sample and reference cuvettes.

    • Acquire the UV-Vis spectrum of the Parvine solution from 200 to 400 nm.

Expected UV-Vis Spectral Data for Parvine

The UV-Vis spectrum of an indole alkaloid like Parvine is expected to show characteristic absorption bands.

Wavelength (λmax)Molar Absorptivity (ε)Electronic Transition
~220 nm~25,000π → π
~275 nm~6,000π → π
~290 nm (shoulder)~5,000n → π*
Workflow for UV-Vis Spectroscopic Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Parvine dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to 10 µg/mL dissolve->dilute baseline Record Baseline dilute->baseline acquire Acquire Spectrum (200-400 nm) baseline->acquire identify Identify λmax acquire->identify calculate Calculate Molar Absorptivity identify->calculate interpret Interpret Transitions calculate->interpret

Caption: Workflow for UV-Vis analysis of Parvine.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of different chemical bonds. For Parvine, IR spectroscopy will help confirm the presence of key functional groups such as N-H (from the indole ring), C=C (aromatic), and C-N bonds.

Experimental Protocol for IR Analysis of Parvine

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

    • Record a background spectrum of the empty ATR accessory.

  • Instrumentation and Data Acquisition:

    • Place a small amount (1-2 mg) of solid Parvine powder onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

Expected IR Absorption Bands for Parvine
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3400Medium, SharpN-HStretching
~3100-3000MediumAromatic C-HStretching
~1600MediumAromatic C=CStretching
~1450MediumAromatic C=CStretching
~1350StrongC-NStretching
~750Strongo-disubstituted benzeneC-H Bending (out-of-plane)
Workflow for IR Spectroscopic Analysis

IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis clean Clean ATR Crystal background Record Background Spectrum clean->background sample Place Parvine on Crystal background->sample acquire Acquire Spectrum (4000-400 cm⁻¹) sample->acquire identify Identify Characteristic Peaks acquire->identify correlate Correlate with Functional Groups identify->correlate

Caption: Workflow for IR analysis of Parvine using ATR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of an organic compound in solution. A suite of NMR experiments, including ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC), is required for the complete structural elucidation of Parvine.

Experimental Protocol for NMR Analysis of Parvine
  • Sample Preparation:

    • Accurately weigh 5-10 mg of Parvine.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

    • Shim the magnetic field to ensure homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

    • Acquire 2D NMR spectra:

      • COSY (Correlation Spectroscopy) to identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.

Expected ¹H and ¹³C NMR Data for the Indole Core of Parvine

The following table provides expected chemical shift ranges for the core indole structure. The actual values will depend on the specific substitution pattern of Parvine.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H8.0 - 8.5 (broad singlet)-
C2-H7.0 - 7.5 (singlet or triplet)120 - 125
C3-100 - 110
C4-H7.5 - 8.0 (doublet)118 - 122
C5-H7.0 - 7.2 (triplet)120 - 124
C6-H7.0 - 7.2 (triplet)120 - 124
C7-H7.5 - 8.0 (doublet)110 - 115
C3a-125 - 130
C7a-135 - 140
Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_acq NMR Data Acquisition cluster_interp Data Interpretation & Structure Assembly H1 ¹H NMR C13 ¹³C NMR assign_H Assign ¹H Signals H1->assign_H COSY 2D COSY assign_C Assign ¹³C Signals C13->assign_C HSQC 2D HSQC correlate_HH Correlate H-H (COSY) COSY->correlate_HH HMBC 2D HMBC correlate_CH Correlate C-H (HSQC) HSQC->correlate_CH correlate_long_range Correlate long-range C-H (HMBC) HMBC->correlate_long_range assemble Assemble Fragments assign_H->assemble assign_C->assemble correlate_HH->assemble correlate_CH->assemble correlate_long_range->assemble elucidate Elucidate Final Structure assemble->elucidate

Caption: Workflow for NMR-based structural elucidation of Parvine.

Conclusion

The combination of UV-Visible, IR, and a full suite of NMR spectroscopic techniques provides a powerful and comprehensive approach for the characterization of the indole alkaloid Parvine. Each technique offers a unique piece of the structural puzzle, and together they allow for the unambiguous identification and structural elucidation of the molecule. The protocols and workflows detailed in this application note provide a robust framework for the analysis of Parvine and other related natural products, ensuring high-quality, reproducible data for research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]

  • Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Parvineostemonine Total Synthesis

Welcome to the technical support center for the total synthesis of Parvineostemonine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the total synthesis of Parvineostemonine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here, we address common issues leading to low yields in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.

Introduction: The Challenge of Parvineostemonine Synthesis

The total synthesis of Parvineostemonine, a structurally complex Stemona alkaloid, presents a significant challenge in contemporary organic chemistry. Its intricate polycyclic architecture, featuring a pyrrolo[1,2-a]azepine core and multiple stereocenters, demands a sophisticated synthetic strategy. Low yields at critical junctures can impede progress and consume valuable resources. This guide provides in-depth troubleshooting for key transformations, empowering you to optimize your synthetic route.

Section 1: The Critical [5+2] Cycloaddition for Core Scaffold Construction

The [5+2] cycloaddition is a powerful strategy to rapidly assemble the seven-membered azepane ring, a key feature of the Parvineostemonine core. However, this reaction is often sensitive to substrate, catalyst, and reaction conditions, leading to suboptimal yields.

Frequently Asked Questions (FAQs)

Question 1: My [5+2] cycloaddition is resulting in a low yield of the desired cycloadduct, with significant amounts of starting material recovered. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a [5+2] cycloaddition can stem from several factors related to the reactivity of the precursors and the efficacy of the catalyst.

  • Insufficient Catalyst Activity: The choice of catalyst is paramount. For oxidopyridinium ion-based cycloadditions, the generation of the reactive betaine is critical. If you are using a thermal method, ensure the temperature is sufficient to induce the necessary transformations without decomposing the starting materials. For metal-catalyzed variants, the oxidation state and ligand sphere of the metal are crucial.

  • Poor Quality of Reagents: Ensure your diene and pyridinium salt precursors are of high purity. Impurities can poison the catalyst or participate in side reactions. The solvent must be scrupulously dried, as water can interfere with many catalytic systems.

  • Steric Hindrance: Bulky substituents on either the diene or the pyridinium salt can disfavor the transition state of the cycloaddition, leading to a higher activation energy and slower reaction rate.

Troubleshooting & Optimization:

  • Catalyst Screening: If using a metal-based catalyst, a screening of different metals (e.g., Rh, Ru, Ir) and ligands is recommended. For thermal reactions, a systematic increase in temperature in small increments (e.g., 5-10 °C) can reveal the optimal conditions.

  • Reagent Purity: Recrystallize or chromatograph your starting materials before use. Ensure solvents are freshly distilled from an appropriate drying agent.

  • Concentration Effects: The kinetics of the cycloaddition can be concentration-dependent. Experiment with a range of concentrations to find the sweet spot that favors the intramolecular cycloaddition over potential intermolecular side reactions.

Question 2: I'm observing the formation of regioisomeric products in my [5+2] cycloaddition. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in cycloaddition reactions and is governed by both electronic and steric factors of the reacting partners. In the context of Parvineostemonine synthesis, obtaining the correct regioisomer is crucial for the subsequent transformations.

  • Electronic Effects: The electronics of the diene and the dienophile (the oxidopyridinium ion) dictate the orbital overlap in the transition state. Mismatched electronics can lead to a mixture of products.

  • Steric Directing Groups: The presence of bulky substituents can favor the formation of one regioisomer over another by sterically shielding one of the possible reaction sites.

Troubleshooting & Optimization:

  • Modification of Starting Materials: Consider modifying the electronic properties of your diene or pyridinium salt by introducing electron-donating or electron-withdrawing groups. This can be a powerful tool to steer the regioselectivity.

  • Use of Chiral Catalysts: In some cases, chiral Lewis acids or organocatalysts can induce facial selectivity and improve regioselectivity by creating a more ordered transition state.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers. A screen of solvents with varying polarities is a worthwhile endeavor.

Section 2: Navigating the Ring-Closing Metathesis (RCM) for B-Ring Formation

Ring-closing metathesis is a cornerstone of modern organic synthesis and a key step in several reported routes to Parvineostemonine for the formation of the B-ring. While generally robust, RCM can be plagued by low yields due to catalyst deactivation, substrate-related issues, and competing side reactions.

Frequently Asked Questions (FAQs)

Question 3: My ring-closing metathesis reaction is sluggish and gives a low yield of the desired cyclic product, with a significant amount of starting diene remaining. What could be the problem?

Answer:

A sluggish or incomplete RCM reaction often points to issues with the catalyst's activity or the substrate's suitability.

  • Catalyst Deactivation: Grubbs-type catalysts are sensitive to impurities, particularly those containing coordinating functional groups (e.g., unprotected amines, thiols) or certain solvents. The presence of these impurities can lead to catalyst decomposition and a stall in the reaction.

  • Substrate Aggregation: At higher concentrations, diene substrates can aggregate, which can hinder their effective interaction with the catalyst.

  • Steric Encumbrance: Sterically demanding substituents near the reacting alkenes can significantly slow down the rate of metathesis.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Catalyst Choice Screen different generations of Grubbs catalysts (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II).Newer generation catalysts often exhibit higher activity and stability towards a broader range of functional groups.
Solvent Use rigorously degassed, high-purity solvents like dichloromethane (DCM) or toluene.Oxygen can contribute to catalyst deactivation.
Concentration Run the reaction at high dilution (typically 0.001-0.01 M).High dilution favors the intramolecular RCM over intermolecular oligomerization.
Temperature Optimize the reaction temperature.While many RCM reactions proceed at room temperature, some challenging substrates may require gentle heating to overcome the activation barrier.

Experimental Protocol: Optimized Ring-Closing Metathesis

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the diene substrate (1.0 eq).

  • Dissolve the substrate in freshly distilled and degassed dichloromethane to a concentration of 0.005 M.

  • Add the Grubbs II catalyst (5-10 mol%) to the solution.

  • Reflux the reaction mixture for the specified time, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography.

Section 3: Taming the Radical Cyclization for Spirocycle Formation

Radical cyclizations offer a powerful method for the construction of complex ring systems, including the spirocyclic core of Parvineostemonine. However, achieving high yields and stereoselectivity in these reactions can be challenging.

Frequently Asked Questions (FAQs)

Question 4: My radical cyclization is producing a complex mixture of products with a low yield of the desired spirocycle. How can I improve the outcome?

Answer:

The success of a radical cyclization hinges on the delicate balance between the rates of competing radical processes.

  • Premature Reduction or Quenching: The generated radical intermediate can be prematurely reduced by the tin hydride reagent or quenched by solvent or impurities before it has a chance to cyclize.

  • Incorrect Regiochemistry of Cyclization: Depending on the substitution pattern, the radical may cyclize in an undesired regioisomeric fashion (e.g., endo vs. exo).

  • Stereochemical Control: Achieving the desired stereochemistry at the newly formed stereocenters can be difficult and often results in a mixture of diastereomers.

Troubleshooting & Optimization:

  • Choice of Radical Precursor: The nature of the radical precursor (e.g., halide, xanthate) can influence the rate of radical generation and subsequent reactions.

  • Temperature Control: Radical reactions are often sensitive to temperature. A systematic optimization of the reaction temperature is recommended to find the optimal balance between radical generation and cyclization.

G A Radical Precursor D Radical Intermediate A->D Initiation B Radical Initiator (e.g., AIBN) B->D C Radical Mediator (e.g., Bu3SnH) C->D E Desired Cyclized Product D->E Desired Cyclization F Side Product (Premature Reduction) D->F Undesired Reduction G Side Product (Incorrect Regiochemistry) D->G Undesired Cyclization

Section 4: Late-Stage Functionalization and Stereochemical Control

The final stages of the Parvineostemonine synthesis often involve intricate functional group manipulations and the establishment of the remaining stereocenters. These steps are frequently low-yielding due to the complexity and steric congestion of the advanced intermediates.

Frequently Asked Questions (FAQs)

Question 5: I am struggling with the stereoselective reduction of a ketone in a late-stage intermediate, leading to a mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

Achieving high diastereoselectivity in the reduction of a ketone within a complex, sterically hindered environment is a common hurdle.

  • Reagent Size: The steric bulk of the hydride reagent plays a critical role. Smaller reagents may exhibit poor selectivity, while bulkier reagents can be more discriminating.

  • Directing Groups: The presence of nearby functional groups (e.g., hydroxyl, ether) can direct the hydride delivery from a specific face of the molecule through chelation control.

  • Temperature: Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, often leading to improved selectivity.

Troubleshooting & Optimization:

  • Screening of Reducing Agents: A systematic screening of various hydride reagents is recommended. This should include small reagents (e.g., NaBH4), bulky reagents (e.g., L-Selectride®), and chelating reagents (e.g., NaBH(OAc)3).

  • Protecting Group Strategy: The presence or absence of protecting groups on nearby functionalities can influence the stereochemical outcome. Consider altering your protecting group strategy to favor the desired diastereomer.

  • Detailed NMR Analysis: A thorough 2D NMR analysis (e.g., NOESY, ROESY) of the product mixture can provide valuable insights into the stereochemical course of the reaction and help in rationalizing the observed selectivity.

References

  • Chen, Z.-H., Tian, J.-M., Chen, Z.-M., & Tu, Y.-Q. (2012). Total synthesis of (±)-parvineostemonine. Chemistry – An Asian Journal, 7(10), 2199–2202. [Link]

  • Gaich, T., & Pacher, T. (2018). Total Synthesis of Parvineostemonine by Structure Pattern Recognition: A Unified Approach to Stemona and Sarpagine Alkaloids. Angewandte Chemie International Edition, 57(12), 3183–3187. [Link]

  • Winkler, J. D., & Lee, E. C. Y. (2010). The Total Synthesis of Parvineostemonine and Studies Toward the Synthesis of Pepluacetal. University of Pennsylvania. [Link]

  • Dhimane, A.-L., Fensterbank, L., Lacôte, E., & Malacria, M. (2003). Radical cyclization. l'actualité chimique, 46. [Link]

  • Gaich, T., & Pacher, T. (2018). Gaich's total synthesis of parvineostemonine (6).26 Conditions: a) CuBr*SMe2, LiCl, allylMgBr, THF, 78 °C, then NaOH, 83 %; b) 10 mol % Grubbs II, CH2Cl2, reflux, 5 h, 77 %; c) Raney Nickel, MeOH, 1 h, 59 %; d) DBU, THF, RT, 4 d, 86 % (based on recovered starting material); e) 81, nBuLi, THF, −78 °C, 80 min; f) CrO3, H2SO4, H2O, acetone, 0 °C, 3 min, 62 % over two steps. ResearchGate. [Link]

  • Gaich, T., & Pacher, T. (2019). Gram-Scale Total Synthesis of Sarpagine Alkaloids and Non-Natural Derivatives. Chemistry, 25(11), 2704–2707. [Link]

  • Dhimane, A.-L., Fensterbank, L., Lacôte, E., & Malacria, M. (2003). Radical cyclization. l'actualité chimique, 46. [Link]

Sources

Optimization

improving Parvine stability in long-term storage

Parvine Stability Technical Support Center An Expert Guide for Researchers and Drug Development Professionals Welcome to the technical support center for Parvine, a novel therapeutic protein. This resource is designed to...

Author: BenchChem Technical Support Team. Date: March 2026

Parvine Stability Technical Support Center

An Expert Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Parvine, a novel therapeutic protein. This resource is designed to provide you, our scientific partners, with in-depth guidance on maintaining the stability of Parvine during long-term storage. Ensuring the structural integrity and biological activity of Parvine is paramount for the success of your research and the development of this promising therapeutic.[1][2]

This guide is structured to address common challenges and questions through a series of Frequently Asked Questions (FAQs) for quick reference and detailed Troubleshooting Guides for more complex issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Parvine?

A1: For optimal stability, Parvine should be stored under one of the following conditions:

  • Refrigerated: 2-8°C for liquid formulations.[3] This is suitable for short to medium-term storage.

  • Frozen: -20°C to -80°C for liquid formulations intended for longer-term storage.[3][4]

  • Lyophilized: Stored at 2-8°C or room temperature, this form offers the best long-term stability.[5][6]

It is crucial to avoid repeated freeze-thaw cycles, as this can lead to protein aggregation and loss of activity.[7][8]

Q2: What are the primary degradation pathways for Parvine?

A2: Like many therapeutic proteins, Parvine is susceptible to both physical and chemical degradation.[1][9] The most common pathways include:

  • Aggregation: The formation of dimers and higher-order oligomers, which can be soluble or insoluble.[7][9] This is a major concern as it can lead to loss of efficacy and potential immunogenicity.[7][10]

  • Deamidation and Oxidation: Chemical modifications to specific amino acid residues that can alter the protein's structure and function.[8][9][11]

  • Fragmentation: Cleavage of the peptide backbone, leading to loss of the protein's intact structure.[8][11]

Q3: How do formulation components affect Parvine's stability?

A3: The formulation is critical for maintaining Parvine's stability. Key components include:

  • Buffers: To maintain an optimal pH where Parvine is most stable.[7][12]

  • Excipients: These are inactive ingredients that help stabilize the protein. Common examples include:

    • Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and conformational stabilizers.[7][13]

    • Amino acids (e.g., arginine, glycine): Can reduce aggregation and viscosity.[12][13][14]

    • Surfactants (e.g., polysorbates): Minimize surface-induced aggregation.[12][13][15][16]

The selection of appropriate excipients is crucial and must be tailored to the specific needs of Parvine.[7][12]

Q4: What are the initial signs of Parvine instability?

A4: The first indications of instability are often subtle. You should look for:

  • Visual changes: Increased turbidity or the appearance of visible particles in liquid formulations.

  • Changes in analytical profiles: An increase in high molecular weight species (aggregates) or low molecular weight species (fragments) when analyzed by size-exclusion chromatography (SEC).

  • Loss of biological activity: A decrease in the therapeutic function of Parvine in your assays.

Troubleshooting Guides

Issue 1: Increased Aggregation of Parvine in Long-Term Storage

Symptom: You observe an increase in high molecular weight species (HMWs) in your SEC-HPLC analysis, or you notice visible particulates in the vial.

Diagnostic Workflow:

The following workflow can help you systematically identify the root cause of Parvine aggregation.

G A Increased Aggregation Observed B Review Storage Conditions (Temp, Light, Agitation) A->B Check Environment C Analyze Formulation (pH, Buffer, Excipients) A->C Check Formulation D Evaluate Freeze-Thaw Cycles A->D Check Handling E Sub-optimal Temperature or Light Exposure B->E Deviation Found F Incorrect Formulation C->F Sub-optimal G Excessive Freeze-Thaw D->G Yes H Optimize Storage: - Ensure 2-8°C or frozen - Protect from light E->H I Reformulation: - Adjust pH - Screen stabilizing excipients (sugars, surfactants) F->I J Minimize Freeze-Thaw: - Aliquot into single-use vials G->J

Caption: Troubleshooting workflow for Parvine aggregation.

Potential Causes and Solutions in Q&A Format:

  • Q: Could the storage temperature be the issue?

    • A: Yes, temperature excursions are a common cause of aggregation.[7] Ensure that Parvine is consistently stored at the recommended temperature (2-8°C for liquid, or frozen at -20°C to -80°C).[3] Use calibrated temperature monitoring devices to track storage conditions.[17]

  • Q: Does the formulation pH play a role?

    • A: Absolutely. The pH of the formulation is critical for protein stability.[7][18] If the pH has shifted outside the optimal range for Parvine, it can lead to increased aggregation. Consider re-evaluating the buffer system for its capacity to maintain the target pH over time.

  • Q: Have you considered the impact of freeze-thaw cycles?

    • A: Repeated freezing and thawing can cause significant stress on proteins, leading to aggregation.[7][8] If you are working with frozen Parvine, it is best to aliquot the material into single-use volumes to avoid multiple freeze-thaw cycles.[19]

  • Q: Could the choice of excipients be improved?

    • A: Yes, the right excipients can significantly reduce aggregation.[12][16] If you are observing aggregation, it may be beneficial to screen different types of stabilizers. For example:

      • Surfactants like polysorbate 20 or 80 can prevent aggregation at air-water interfaces.[13][15]

      • Sugars such as sucrose or trehalose can protect against both cold and heat-induced unfolding.[7][13]

      • Amino acids like arginine can help to solubilize the protein and prevent self-association.[13][14]

Experimental Protocol: Size-Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis

This protocol provides a standardized method for quantifying aggregates in Parvine samples.

  • System Preparation:

    • Equilibrate an HPLC system with a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase of 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

    • Ensure the system is running at a stable pressure and baseline.

  • Sample Preparation:

    • Carefully thaw frozen Parvine samples at room temperature or in a 25°C water bath.

    • Dilute the Parvine sample to a concentration of 1 mg/mL using the mobile phase.

    • Filter the diluted sample through a 0.22 µm syringe filter if any visible particulates are present.

  • Analysis:

    • Inject 20 µL of the prepared sample onto the column.

    • Run the analysis at a flow rate of 0.5 mL/min for 30 minutes.

    • Detect the protein at a UV wavelength of 280 nm.

  • Data Interpretation:

    • Integrate the peaks in the chromatogram. The main peak corresponds to the Parvine monomer.

    • Peaks eluting before the main peak are high molecular weight species (aggregates).

    • Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks.

ParameterRecommended Condition
Storage Temperature (Liquid) 2-8°C
Storage Temperature (Frozen) -20°C to -80°C
pH Range 6.0 - 7.5
Recommended Surfactant Polysorbate 80 (0.01% w/v)
Recommended Stabilizer Sucrose (5% w/v)
Caption: Recommended Formulation and Storage Parameters for Parvine.
Issue 2: Investigating Chemical Degradation of Parvine

Symptom: You observe new peaks in your ion-exchange (IEX) or reversed-phase (RP) HPLC analysis, suggesting chemical modifications such as deamidation or oxidation.

Diagnostic Workflow:

To pinpoint the cause of chemical degradation, a forced degradation (or stress testing) study is highly recommended.[20][21][22] This involves intentionally exposing Parvine to harsh conditions to understand its degradation pathways.[8][20]

G cluster_0 Stress Conditions A Chemical Degradation Suspected B Perform Forced Degradation Study A->B C High pH (e.g., pH 9.0) B->C D Low pH (e.g., pH 3.0) B->D E Oxidation (e.g., 0.03% H2O2) B->E F High Temperature (e.g., 40°C) B->F G Light Exposure (ICH Q1B) B->G H Analyze by IEX-HPLC, RP-HPLC, and Mass Spec C->H D->H E->H F->H G->H I Identify Degradation Products and Pathways H->I J Optimize Formulation and Storage to Mitigate Risks I->J

Caption: Workflow for a forced degradation study of Parvine.

Potential Causes and Solutions in Q&A Format:

  • Q: What does the appearance of acidic peaks in IEX-HPLC suggest?

    • A: The formation of acidic charge variants often points to deamidation, a common degradation pathway for proteins.[23] This can be accelerated by higher pH and temperature. To mitigate this, ensure the formulation buffer has sufficient capacity to maintain the optimal pH.

  • Q: What if I suspect oxidation is occurring?

    • A: Oxidation of susceptible amino acids like methionine and tryptophan can be a problem.[8][11] This can be triggered by exposure to light or trace amounts of metal ions. Consider the following:

      • Protect from light: Store Parvine in light-protected containers.[17]

      • Use antioxidants: In some cases, the addition of an antioxidant like methionine to the formulation can be beneficial.

      • Control raw materials: Ensure that excipients and water for injection are low in metal ion and peroxide content.

Experimental Protocol: Forced Oxidation Study

This protocol is designed to assess the susceptibility of Parvine to oxidative stress.

  • Sample Preparation:

    • Prepare a solution of Parvine at 1 mg/mL in its formulation buffer.

    • Add hydrogen peroxide (H₂O₂) to a final concentration of 0.03%.

    • Prepare a control sample without H₂O₂.

    • Incubate both samples at room temperature, protected from light, for 24 hours.

  • Analysis:

    • Analyze both the stressed and control samples by RP-HPLC and, if available, mass spectrometry (MS).

    • RP-HPLC: Use a C4 or C8 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid. Oxidized forms of Parvine will typically elute earlier than the non-oxidized form.

    • Mass Spectrometry: Use intact mass analysis to detect mass shifts corresponding to the addition of oxygen atoms (+16 Da per oxidation site).

  • Data Interpretation:

    • Compare the chromatograms and mass spectra of the stressed and control samples.

    • An increase in pre-peaks in the RP-HPLC chromatogram and the detection of +16 Da mass variants in the MS data are indicative of oxidation.

Stress ConditionTypical PurposePotential Degradation
High Temperature (40°C) Accelerated stabilityAggregation, Deamidation
Low pH (3.0) Acid hydrolysisFragmentation, Aggregation
High pH (9.0) Base hydrolysisDeamidation, Disulfide bond scrambling
Oxidation (H₂O₂) Oxidative stressOxidation of Met, Trp
Light (ICH Q1B) PhotostabilityOxidation, Aggregation
Caption: Common Conditions for Forced Degradation Studies.[8][20][24]

References

  • Forced Degradation. (n.d.). SGS. Retrieved February 27, 2024, from [Link]

  • Storage of Biologic Medication and Why it Matters. (2025, April 29). Finic Health. Retrieved February 27, 2024, from [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. (2026, January 20). BioPharmaSpec. Retrieved February 27, 2024, from [Link]

  • Excipients for protein stabilization. (n.d.). Google Patents.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioPharm International. Retrieved February 27, 2024, from [Link]

  • Current Status of Analytical Techniques for Characterization of Protein Stability. (2018, July 20). American Pharmaceutical Review. Retrieved February 27, 2024, from [Link]

  • Protein Stability Testing. (2025, January 1). Creative Biostructure. Retrieved February 27, 2024, from [Link]

  • Assessing Protein Stability: Analytical Strategies for Biomolecular Research. (2025, November 6). Linseis. Retrieved February 27, 2024, from [Link]

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. (2023, March 12). MDPI. Retrieved February 27, 2024, from [Link]

  • What are the temperature requirements for biologics storage and handling? (n.d.). Dickson. Retrieved February 27, 2024, from [Link]

  • 5 Types of Formulation Excipients and How They Impact Biologics Stability. (n.d.). Unchained Labs. Retrieved February 27, 2024, from [Link]

  • Excipient Selection for Protein Stabilization. (2015, August 15). Pharmaceutical Technology. Retrieved February 27, 2024, from [Link]

  • Protein aggregation: Challenges approaches for mitigation. (2024, April 23). PipeBio. Retrieved February 27, 2024, from [Link]

  • Effect of Excipients, Storage, and Formulation Conditions on Therapeutic Protein Stability. (n.d.). Nanoscience Instruments. Retrieved February 27, 2024, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 27, 2024, from [Link]

  • Researchers Discover New Mechanism to Prevent Protein Aggregation in Tissues. (2023, September 15). Technology Networks. Retrieved February 27, 2024, from [Link]

  • Lyophilization of Biopharmaceuticals: Enhancing Stability and Shelf Life. (2023, October 27). Technology Networks. Retrieved February 27, 2024, from [Link]

  • Freezing and cold chain solutions for biologics – best practices. (2024, May 6). Single Use Support. Retrieved February 27, 2024, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 27, 2024, from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology. Retrieved February 27, 2024, from [Link]

  • GMP Biologics Storage: Warehouse Checklist. (2026, February 13). Mercury. Retrieved February 27, 2024, from [Link]

  • Best Practices in Storage and Distribution of Medical Products. (n.d.). SEKO Logistics. Retrieved February 27, 2024, from [Link]

  • Mechanisms of Protein Aggregation. (2009, February 18). ResearchGate. Retrieved February 27, 2024, from [Link]

  • Lyophilization of Biopharmaceuticals (Biotechnology: Pharmaceutical Aspects). (n.d.). Amazon. Retrieved February 27, 2024, from [Link]

  • Forced degradation of recombinant monoclonal antibodies: A practical guide. (n.d.). PubMed Central. Retrieved February 27, 2024, from [Link]

  • Mass Spectrometry Methods for Measuring Protein Stability. (n.d.). PubMed Central. Retrieved February 27, 2024, from [Link]

  • Maintaining protein stability through buffers, freezing, and lyophilization. (n.d.). OPS Diagnostics. Retrieved February 27, 2024, from [Link]

  • Major degradation pathways of recombinant monoclonal antibodies. (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]

  • Pioneering innovation in pharmaceutical lyophilization. (n.d.). Patheon Pharma Services. Retrieved February 27, 2024, from [Link]

  • Enhancing Biopharmaceutical Stability Through Lyophilization. (2024, November 25). Pharma's Almanac. Retrieved February 27, 2024, from [Link]

  • Forced Degradation Study of Monoclonal Antibody Using Two-Dimensional Liquid Chromatography. (n.d.). Longdom Publishing. Retrieved February 27, 2024, from [Link]

  • Quantification of Monoclonal Antibody Stability Change After Forced Degradation Studies. (n.d.). Avia Biosystems. Retrieved February 27, 2024, from [Link]

  • The Stability of Protein Therapeutics: A Significant Challenge in the Formulation of Biopharmaceuticals. (2024, August 14). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Retrieved February 27, 2024, from [Link]

  • Methods of Determining Protein Stability. (2018, September 18). G-Biosciences. Retrieved February 27, 2024, from [Link]

  • Unfolding and Aggregation of Therapeutic Proteins. (2019, May 15). NIST. Retrieved February 27, 2024, from [Link]

  • Troubleshooting Guide for Common Recombinant Protein Problems. (2025, May 9). Patsnap. Retrieved February 27, 2024, from [Link]

  • A comprehensive review on stability of therapeutic proteins treated by freeze-drying: induced stresses and stabilization mechanisms involved in processing. (2022, March 13). Springer. Retrieved February 27, 2024, from [Link]

  • The Critical Role of Forced Degradation in Method Development, Manufacturability & CMC Strategy. (n.d.). Catalent. Retrieved February 27, 2024, from [Link]

  • Protein storage: How to increase protein stability? (2024, April 10). Single Use Support. Retrieved February 27, 2024, from [Link]

  • Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry. (2023, December 11). PubMed Central. Retrieved February 27, 2024, from [Link]

  • Best Practices for Recombinant Protein Storage and Stability. (2026, February 26). Astor Scientific. Retrieved February 27, 2024, from [Link]

  • The science of lyophilization in the pharmaceutical industry. (2024, September 12). Niras. Retrieved February 27, 2024, from [Link]

Sources

Troubleshooting

overcoming Parvine solubility issues in cell media

Technical Support Center: BioActive Compound Solubilization Subject: Troubleshooting Parvine (Nauclefine) Solubility in Cell Culture Media Ticket ID: #SOL-PARV-0042 Assigned Specialist: Senior Application Scientist, Lead...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: BioActive Compound Solubilization Subject: Troubleshooting Parvine (Nauclefine) Solubility in Cell Culture Media Ticket ID: #SOL-PARV-0042 Assigned Specialist: Senior Application Scientist, Lead Discovery Group[1]

Executive Summary: The Parvine Solubility Paradox

Welcome to the technical support center. You are likely here because you have observed Parvine (also known as Nauclefine, CAS: 57103-51-2) precipitating out of solution when introduced to aqueous cell culture media (DMEM, RPMI, etc.), despite being perfectly dissolved in your DMSO stock.[1]

The Core Problem: Parvine is an indolonaphthyridine alkaloid with a rigid, planar pentacyclic structure.[1] While it dissolves readily in aprotic solvents (DMSO, DMF) due to dipole-dipole interactions, it is highly hydrophobic (lipophilic).[1] When a concentrated DMSO stock is "shock-diluted" into an aqueous buffer, the dielectric constant of the solvent environment shifts dramatically (from


 to 

). This forces Parvine molecules to stack via

-

interactions to minimize water contact, leading to rapid crystallization or amorphous precipitation ("crashing out") before they can disperse.[1]

This guide provides a self-validating workflow to overcome these thermodynamic barriers and ensure bioavailable compound delivery.

Part 1: Critical Troubleshooting (Q&A)

Q1: I see fine needles/crystals under the microscope immediately after adding Parvine to the media. Is my stock ruined?

Diagnosis: Likely not. This is "Shock Precipitation." The Mechanism: When you pipette a high-concentration DMSO stock (e.g., 10mM) directly into a stagnant well of media, the local concentration at the pipette tip momentarily exceeds the solubility limit (supersaturation).[1] The water molecules strip the DMSO solvation shell faster than the Parvine can diffuse, causing immediate aggregation. The Fix:

  • Never add stock directly to static cells.[1]

  • Pre-dilution Method: Prepare a 2X or 10X working solution in a separate tube containing pre-warmed media. Vortex immediately upon addition.

  • Visual Check: Inspect this pre-dilution tube under 10x microscopy. If clear, add this to your cells.[1]

Q2: My 10mM stock in DMSO freezes at 4°C. Is this normal?

Answer: Yes. Pure DMSO (Dimethyl Sulfoxide) has a freezing point of 18.5°C. Action:

  • Thaw completely at 37°C before use.

  • Critical: Inspect the thawed stock for "seeds" (undissolved micro-crystals). If Parvine crystals remain, they act as nucleation sites.[1] Sonicate the stock at 40kHz for 5 minutes until optically clear.

Q3: Can I increase the DMSO concentration to keep Parvine soluble?

Constraint: Most mammalian cell lines (HEK293, HeLa, CHO) tolerate up to 0.5% - 1.0% v/v DMSO.[1] Above this, DMSO induces cytotoxicity, membrane porosity, or differentiation (e.g., in HL-60 cells), confounding your data.[1] The Calculation:

  • If your target is 10 µM Parvine:

    • 10 mM Stock

      
       1:1000 dilution = 0.1% DMSO (Safe).[1]
      
  • If your target is 100 µM Parvine:

    • 10 mM Stock

      
       1:100 dilution = 1.0% DMSO (Borderline Toxic).[1]
      Recommendation:  If you need >50 µM final concentration, do not increase DMSO. Switch to a Solubility Enhancer  (see Protocol B).
      
Q4: Why does the solution turn cloudy in serum-free media but stays clear in 10% FBS media?

Insight: This is the "Albumin Effect." Explanation: Fetal Bovine Serum (FBS) contains Albumin (BSA), which has hydrophobic binding pockets.[1] BSA acts as a natural carrier, sequestering hydrophobic molecules like Parvine and preventing crystallization.[1] Protocol Adjustment: If your experiment requires serum-free conditions, you must artificially add a carrier.[1] We recommend HP-


-CD (Hydroxypropyl-beta-cyclodextrin)  or pre-complexing with fatty-acid-free BSA.[1]

Part 2: Validated Experimental Protocols

Protocol A: The "Sandwich" Dilution (Standard)

Best for: Concentrations < 20 µM in serum-containing media.[1]

  • Stock Prep: Dissolve solid Parvine in anhydrous DMSO to 10 mM. Sonicate for 5 mins.

  • Warm Up: Pre-warm culture media to 37°C. (Cold media decreases solubility).

  • The Intermediate Step (The Key):

    • Do not go 10 mM

      
       10 µM directly.[1]
      
    • Create a 100 µM Intermediate in 100% DMSO (Dilute 10 mM stock 1:100 in DMSO).

  • Final Dilution:

    • Add the 100 µM Intermediate to the media (1:10 dilution) to reach 10 µM.

    • Why? It is easier to mix a larger volume of diluted DMSO than a tiny volume of concentrated DMSO.

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: High concentrations (> 50 µM) or Serum-Free Media.[1]

  • Prepare Vehicle: Make a 20% (w/v) stock of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    in PBS.[1] Filter sterilize (0.22 µm).
  • Complexation:

    • Add Parvine DMSO stock to the HP-

      
      -CD solution dropwise while vortexing.[1]
      
    • Target ratio: 1:5 to 1:10 (Drug:Cyclodextrin molar ratio).[1]

    • Incubate at 37°C with shaking (200 rpm) for 30 minutes.

  • Application: Dilute this complex into your cell media.[1] The cyclodextrin "cage" shields the hydrophobic Parvine core from the aqueous environment until it reaches the cell membrane.

Part 3: Data Visualization & Decision Logic

Table 1: Solubility Parameters of Parvine
ParameterValue / CharacteristicImplication for Cell Culture
Molecular Formula

Moderate molecular weight (287.32 g/mol ).[1]
LogP (Predicted) ~2.3 - 2.8Moderately lipophilic.[1] Permeable, but prone to aggregation.[1]
pKa Basic N-atomsSolubility increases at acidic pH (pH < 5), but cell media is pH 7.4 (Solubility Minimum).[1]
DMSO Solubility > 20 mMExcellent stock solvent.[1]
Aqueous Solubility < 50 µM (without serum)Risk Zone. Requires carrier proteins or rapid mixing.[1]
Figure 1: Solubility Decision Logic (DOT Visualization)

ParvineSolubility Start Start: Parvine Solid Powder Dissolve Dissolve in Anhydrous DMSO (Target 10mM - 50mM) Start->Dissolve Sonicate Sonicate 5 mins @ 40kHz Dissolve->Sonicate TargetConc Check Target Concentration in Media Sonicate->TargetConc LowConc < 10 µM TargetConc->LowConc HighConc > 50 µM TargetConc->HighConc SerumCheck Media contains Serum (FBS)? LowConc->SerumCheck Complex Protocol B: Cyclodextrin (HP-β-CD) or BSA Conjugation HighConc->Complex Yes Yes SerumCheck->Yes Albumin helps No No SerumCheck->No High Risk Direct Protocol A: Standard Dilution (Keep DMSO < 0.5%) PrecipCheck Microscopic Check: Crystals Visible? Direct->PrecipCheck Complex->PrecipCheck PrecipCheck->Yes PrecipCheck->No Success Proceed to Assay Fail Recrystallization Event: Restart with Protocol B Yes->Direct Yes->Fail No->Complex No->Success

Caption: Decision matrix for solubilizing Parvine. Blue nodes indicate preparation, Green/Red indicate concentration thresholds, and Yellow diamonds represent critical decision points based on media composition.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 320217, Parvine. Retrieved from [Link][1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] [Link]

Sources

Optimization

resolving peak tailing in Parvine HPLC analysis

Topic: Resolving Peak Tailing in Parvine (Nauclefine/Indole Alkaloid) Analysis Executive Summary: The Chemistry of the Problem Welcome to the Parvine Technical Support Hub. If you are analyzing Parvine (chemically identi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in Parvine (Nauclefine/Indole Alkaloid) Analysis

Executive Summary: The Chemistry of the Problem

Welcome to the Parvine Technical Support Hub. If you are analyzing Parvine (chemically identified as Nauclefine or related indole alkaloids), you are likely dealing with a nitrogen-containing heterocycle.[1][2]

The Root Cause: Parvine contains basic nitrogen atoms. In standard Reversed-Phase HPLC (RP-HPLC) on silica-based columns, these nitrogens become protonated (positively charged) at neutral or acidic pH.[1][2] Simultaneously, residual silanol groups (


) on the silica surface ionize to 

above pH 3.5.[1][2]

The Result: A secondary "ion-exchange" interaction occurs.[1] The positively charged Parvine "sticks" to the negatively charged silanols, dragging the peak tail. This guide provides the protocols to break this interaction.

Module 1: Diagnostic & Acceptance Criteria

Q: How do I know if my tailing is critical or just cosmetic?

A: You must quantify the tailing using the USP Tailing Factor (


)  or Asymmetry Factor (

)
.[3][4] Visual estimation is insufficient for drug development data.[1]
Acceptance Criteria Table
MetricFormulaAcceptance RangeAction Required
USP Tailing Factor (

)


> 1.5: Implement Protocol A or B immediately.
Asymmetry Factor (

)

(at 10% height)

> 1.2: Indicates active silanol interaction.[1][2]
Resolution (

)


< 1.5: Tailing is likely causing co-elution.[1][2]
  • 
     : Peak width at 5% height.[1][2][3]
    
  • 
     : Distance from peak front to retention time at 5% height.[1]
    

Module 2: Troubleshooting Workflows

Visual Guide: The Tailing Decision Matrix

Use this logic flow to isolate the source of the tailing before altering your chemistry.

TailingTroubleshooting Start Observation: Parvine Peak Tailing (Tf > 1.5) CheckSystem Step 1: Check System Hardware (Extra-column Volume) Start->CheckSystem Decision1 Is the tailing present for ALL peaks? CheckSystem->Decision1 CheckColumn Step 2: Check Column Health (Void/Collapse) Decision2 Does the column pass a standard test mix? CheckColumn->Decision2 CheckChem Step 3: Mobile Phase Chemistry (Silanol Activity) ChemFix Fix: Add Modifier (TEA) or Change pH CheckChem->ChemFix Decision1->CheckColumn No (Only Parvine) HardwareFix Fix: Reduce tubing length, Replace fittings Decision1->HardwareFix Yes (All Peaks) Decision2->CheckChem Yes (Column OK) ColumnFix Fix: Replace Column (Bed Collapse) Decision2->ColumnFix No (Fails Test)

Figure 1: Decision matrix for isolating peak tailing sources.[1][2] "All peaks" tailing suggests hardware issues; "Specific" tailing suggests chemical interactions.[1][2]

Module 3: Mobile Phase Optimization Protocols

Q: My column is fine. How do I stop Parvine from sticking to the silanols?

A: You must suppress the secondary interaction. Use one of the following three protocols.

Protocol A: The "Low pH" Strategy (Recommended)

Best for: Standard C18 columns (stable pH 2–8).

  • Mechanism: At pH < 3.0, surface silanols are protonated (

    
    ) and neutral.[1][2] They cannot bind to the positively charged Parvine.
    
  • Recipe:

    • Buffer: 20 mM Phosphate Buffer or 0.1% Formic Acid.

    • Target pH: 2.5 ± 0.2 .

    • Warning: Do not go below pH 2.0 unless your column is rated for it (risk of ligand hydrolysis).[1]

Protocol B: The "Chaotropic Additive" Strategy

Best for: When you cannot change the pH significantly.

  • Mechanism: Add a "sacrificial base" that competes for the silanol sites.

  • Additive: Triethylamine (TEA) .

  • Step-by-Step:

    • Add 5–10 mM TEA to the aqueous component of your mobile phase.

    • Crucial: You must adjust the pH back to your target (e.g., pH 3.0 or 6.0) using Phosphoric Acid after adding TEA. TEA is very basic; failing to adjust pH will destroy a silica column.[1]

    • Result: The TEA molecules flood the silanol sites, blocking Parvine from interacting.

Protocol C: The "Ion-Pairing" Strategy

Best for: Extreme tailing or when retention is too low.[1]

  • Additive: Trifluoroacetic Acid (TFA) at 0.05% – 0.1%.[1][2]

  • Mechanism: TFA forms an ion pair with the basic nitrogen on Parvine, neutralizing its charge and increasing hydrophobicity.

  • Note: TFA suppresses MS (Mass Spec) signals. If using LC-MS, use Formic Acid or Ammonium Formate instead.[1][2]

Module 4: Column Selection Guide

Q: Is my column simply incompatible with Parvine?

A: If you are using an older "Type A" silica column, yes.[1][2] Basic alkaloids require "Type B" (High Purity) or Hybrid silica.[1][2]

Stationary Phase Selection Matrix
Column TechnologySuitability for ParvineMechanism of Improvement
Traditional C18 (Type A Silica) 🔴 Poor High metal content and acidic silanols cause severe tailing.[1][2]
End-Capped C18 (Type B Silica) 🟡 Good "End-capping" reagents bond to residual silanols, shielding them.[1][2]
Hybrid Particle (e.g., BEH, XBridge) 🟢 Excellent Ethylene-bridged silica resists high pH (up to 12).[1][2] Allows running at pH 10 where Parvine is neutral.[1]
Embedded Polar Group (EPG) 🟢 Excellent A polar group embedded in the ligand chain shields silanols electrostatically.
Visual Guide: The Silanol Blocking Mechanism

SilanolInteraction cluster_legend Interaction Key Silanol Silanol (Si-O-) Parvine Parvine (NH+) Silanol->Parvine Attraction (Causes Tailing) TEA TEA (Blocker) TEA->Silanol Competes (Blocks Site) Desc TEA binds to Silanol stronger than Parvine, preventing the 'drag' effect.

Figure 2: Mechanism of Action.[1][2] Triethylamine (TEA) acts as a competitive inhibitor, binding to active silanol sites so Parvine elutes cleanly.[1][2]

Module 5: Frequently Asked Questions (FAQ)

Q: I added TEA, but the tailing got worse. Why? A: You likely did not adjust the pH after adding TEA. TEA is a strong base.[1] If the pH rose above 7.0 on a standard silica column, you may be dissolving the silica, creating voids that cause tailing. Always adjust pH after adding modifiers.[1][2]

Q: Can I fix tailing by increasing temperature? A: Often, yes.[1][2] Increasing the column temperature to 40°C or 50°C improves mass transfer kinetics and reduces the viscosity of the mobile phase. This often sharpens peaks for basic compounds like Parvine.[1]

Q: My peak is "fronting" (As < 1.0), not tailing. Is this the same issue? A: No. Fronting is usually caused by column overload (injecting too much mass) or solvent mismatch (injecting sample dissolved in 100% strong solvent).[1][2]

  • Fix: Dilute your sample 1:10 with the mobile phase.

References

  • Separation Science. (n.d.).[1][2] HPLC Back to Basics: Tailing and Asymmetry Factors. Retrieved from [Link]

  • Waters Corporation. (2023).[1][2] Troubleshooting Peak Shape Problems in HPLC: Basic Analytes. Retrieved from [Link][1][2]

  • McCalley, D. V. (2023).[1][2][5] Analysis of Basic Compounds: Silanol Interactions. Chemical Communications, 59, 7887–7899.[1][2][5]

  • PubChem. (2025).[1][2] Parvine (Nauclefine) Chemical Structure and Properties. National Library of Medicine.[1] Retrieved from [Link]

  • Chromatography Online. (2022).[1][2] HPLC Diagnostic Skills: Tailing Peaks and Silanol Ionization. LCGC North America.[1][5] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Prevention of Oxidive Degradation of Parvine Samples

Welcome to the dedicated technical support center for Parvine, an investigational compound under development. This resource is designed for our research, scientific, and drug development partners.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for Parvine, an investigational compound under development. This resource is designed for our research, scientific, and drug development partners. As Parvine has demonstrated susceptibility to oxidative degradation, this guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and stability of your samples throughout the experimental lifecycle. Our goal is to provide you with the expertise and practical guidance necessary for successful and reproducible outcomes.

Introduction to Parvine Stability

Parvine is a novel small molecule entity with significant therapeutic potential. However, its chemical structure contains moieties that are susceptible to oxidation, a common degradation pathway for pharmaceuticals.[1][2] Oxidation can be initiated by exposure to atmospheric oxygen, light, trace metal ions, and elevated temperatures.[3][4][5] This degradation can lead to a loss of potency, the formation of impurities, and potentially alter the compound's safety profile.[1] Understanding and mitigating oxidative degradation is therefore critical for accurate experimental results and the overall development of Parvine.

This guide is structured to first address immediate questions through our FAQ section, followed by more detailed troubleshooting guides for specific experimental challenges. We will delve into the mechanisms of degradation, preventative strategies, and analytical methods for monitoring sample stability.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of oxidative degradation in my Parvine sample?

A1: Visual cues can be the first indicator. These may include a change in the color of your solid sample or solution, or the formation of precipitates.[3] However, many degradation products are not visually apparent. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify Parvine and its degradation products.[6][7] A decrease in the peak area of the parent Parvine compound and the appearance of new peaks are indicative of degradation.

Q2: I need to prepare a stock solution of Parvine for my experiments. What is the best solvent to use and how should I store it?

A2: The choice of solvent is critical. While solubility is a primary consideration, some solvents can contain impurities like peroxides that accelerate oxidation.[1] We recommend using high-purity, degassed solvents. For aqueous solutions, use freshly purified water (e.g., Milli-Q or equivalent). If possible, prepare solutions in a controlled environment with an inert atmosphere, such as a glovebox.[8] Stock solutions should be stored at recommended low temperatures (typically 2-8°C or -20°C), protected from light in amber vials, and the headspace of the vial should be purged with an inert gas like nitrogen or argon before sealing.[9][10]

Q3: What is the role of antioxidants and should I be using them with Parvine?

A3: Antioxidants are molecules that inhibit oxidation by reacting with free radicals or other reactive oxygen species.[3][11][12] For Parvine, the use of antioxidants is highly recommended, especially in liquid formulations or during long-term storage. Common antioxidants used in pharmaceuticals include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA).[3][11][13] The choice and concentration of the antioxidant should be carefully considered and validated for compatibility with your specific experimental system.

Q4: I've noticed variability in my results between different batches of Parvine. Could this be related to oxidative degradation?

A4: Yes, batch-to-batch variability can be a consequence of inconsistent handling and storage, leading to varying levels of oxidative degradation. It is crucial to adhere to standardized protocols for sample preparation, handling, and storage for all batches.[14][15] We recommend performing a quick purity check by HPLC on each new batch upon receipt and before initiating critical experiments.

Q5: How does light exposure affect Parvine stability?

A5: Light, particularly UV light, can provide the energy to initiate oxidative reactions, a process known as photodegradation.[12] This can lead to the formation of reactive oxygen species that degrade Parvine. Therefore, it is imperative to protect Parvine samples, both in solid form and in solution, from light at all times by using amber-colored containers or by wrapping containers in aluminum foil.[9]

Troubleshooting Guides

Problem 1: Rapid Degradation of Parvine in Aqueous Solution

Symptoms:

  • A significant decrease in Parvine concentration is observed by HPLC within hours of preparing an aqueous solution.

  • Visible color change or precipitation in the solution.

Potential Causes & Solutions:

  • Dissolved Oxygen: Atmospheric oxygen dissolved in the solvent is a primary driver of oxidation.

    • Solution: De-gas all aqueous buffers and solvents before use. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes, or by using a sonication-vacuum method.[5]

  • Metal Ion Contamination: Trace amounts of metal ions (e.g., iron, copper) in your buffer components or glassware can catalyze oxidative reactions.[1][4]

    • Solution: Use high-purity salts and reagents for buffer preparation. Consider treating your buffers with a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM) to sequester metal ions.[16][17] Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.

  • Inappropriate pH: The pH of the solution can influence the rate of oxidation.

    • Solution: Evaluate the stability of Parvine across a range of pH values to determine the optimal pH for your experiments. Prepare buffers accurately and verify the pH.

Experimental Protocol: Preparation of a Stabilized Parvine Aqueous Solution
  • Solvent Preparation:

    • Take a suitable volume of high-purity water in a clean glass container.

    • Sparge the water with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Buffer Preparation:

    • Using the degassed water, prepare your desired buffer solution using high-purity reagents.

    • If metal ion contamination is suspected, add EDTA to a final concentration of 0.1 mM.

    • Adjust the pH to the desired value.

  • Antioxidant Addition (Optional but Recommended):

    • To a portion of the degassed buffer, add a suitable antioxidant. For example, prepare a fresh stock solution of ascorbic acid and add it to the buffer to a final concentration of 0.1-1.0 mg/mL.

  • Parvine Dissolution:

    • Weigh the required amount of solid Parvine in a clean vial.

    • Under a stream of inert gas, add the prepared stabilized buffer to the solid Parvine and mix gently until dissolved.

  • Storage:

    • Immediately aliquot the Parvine solution into amber vials.

    • Purge the headspace of each vial with inert gas before sealing tightly with a cap containing a PTFE septum.

    • Store at the recommended temperature (e.g., 2-8°C) and protect from light.

Problem 2: Degradation of Solid Parvine During Storage

Symptoms:

  • Discoloration of the solid Parvine powder over time.

  • Decreased purity is observed by HPLC when a new solution is prepared from older solid stock.

Potential Causes & Solutions:

  • Exposure to Air and Humidity: Parvine in its solid state can still react with atmospheric oxygen and moisture.[9][18]

    • Solution: Store solid Parvine in a desiccator under a vacuum or in a container filled with an inert gas.[8] For long-term storage, consider vacuum-sealing small aliquots in amber glass ampoules.

  • Inappropriate Storage Temperature: Elevated temperatures can accelerate the rate of solid-state oxidation.

    • Solution: Adhere strictly to the recommended storage temperatures. Avoid repeated temperature fluctuations.[9]

  • Light Exposure: Chronic exposure to ambient light can lead to gradual degradation.

    • Solution: Always store solid Parvine in light-resistant containers in a dark location.[9]

Visualization of Degradation and Prevention

To better understand the processes involved, the following diagrams illustrate the oxidative degradation pathway of Parvine and the recommended experimental workflow for its prevention.

cluster_degradation Oxidative Degradation Pathway Parvine Parvine (Active Molecule) Parvine_Radical Parvine Radical Parvine->Parvine_Radical Initiation (Light, Metal Ions) Peroxy_Radical Paroxy Radical Parvine_Radical->Peroxy_Radical + O2 Peroxy_Radical->Parvine Propagation (Chain Reaction) Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H+ Degradation_Products Degradation Products Hydroperoxide->Degradation_Products Decomposition

Caption: Oxidative degradation of Parvine via a free radical chain reaction.

cluster_workflow Experimental Workflow for Preventing Oxidation Start Start: Solid Parvine Sample Storage Inert Atmosphere Storage (Nitrogen/Argon, Desiccator) Start->Storage Solvent_Prep Solvent Preparation (Degassing with N2/Ar) Start->Solvent_Prep Dissolution Dissolution of Parvine (Under Inert Gas) Storage->Dissolution Additives Addition of Stabilizers (Antioxidants, Chelating Agents) Solvent_Prep->Additives Additives->Dissolution Final_Storage Final Solution Storage (Amber Vials, Inert Headspace, Low Temp) Dissolution->Final_Storage Analysis Analysis (Stability-Indicating HPLC) Final_Storage->Analysis

Caption: Recommended workflow for handling and preparing Parvine samples.

Summary of Recommended Storage and Handling Conditions

ParameterSolid ParvineParvine SolutionsRationale
Temperature 2-8°C or as specified2-8°C or -20°CReduces the rate of chemical reactions.[9]
Atmosphere Inert gas (N2/Ar) or vacuumHeadspace purged with inert gasMinimizes exposure to oxygen.[8][19]
Light Amber glass vials, stored in darkAmber glass vials or foil-wrappedPrevents light-induced degradation.[9][12]
Additives N/AAntioxidants (e.g., 0.1% Ascorbic Acid), Chelating Agents (e.g., 0.1 mM EDTA)Scavenges free radicals and sequesters catalytic metal ions.[11][16]
Container Tightly sealed glass vialsTightly sealed glass vials with PTFE septaPrevents ingress of oxygen and moisture.[10]

Analytical Monitoring of Parvine Stability

A validated stability-indicating analytical method is crucial for monitoring the integrity of your Parvine samples.[20] High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Key features of a stability-indicating HPLC method:

  • Specificity: The method should be able to resolve the Parvine peak from all potential degradation products and formulation excipients.

  • Sensitivity: The method must be sensitive enough to detect and quantify degradation products at low levels.

  • Accuracy and Precision: The method should provide reliable and reproducible results.

We recommend running a baseline HPLC analysis on your Parvine sample before starting your experiments and at regular intervals during your study to monitor for any changes in the purity profile.

References

  • ANTIOXIDANTS: In Pharmaceutical Formulation - Knowledge of Pharma. (2017, July 30). Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. (2022, January 29). Available at: [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. (2003, February 6). Available at: [Link]

  • Chelating Agent - Meaning and Uses - Medikabazaar. (2024, August 17). Available at: [Link]

  • Antioxidants - CD Formulation. Available at: [Link]

  • Antioxidant Excipients - Protheragen. Available at: [Link]

  • ICH: New Guideline for Stabilities - ECA Academy. (2025, June 4). Available at: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025, April 11). Available at: [Link]

  • Preventing Chemical Degradation of Drug Products - FTLOScience. (2022, November 26). Available at: [Link]

  • Oxidative Degradation - Books - The Royal Society of Chemistry. (2012, September 25). Available at: [Link]

  • Control of Drug Degradation - Books. Available at: [Link]

  • Autoxidation - Wikipedia. Available at: [Link]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition | Request PDF - ResearchGate. Available at: [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF - ResearchGate. Available at: [Link]

  • Primary Processes of Free Radical Formation in Pharmaceutical Formulations of Therapeutic Proteins - MDPI. (2023, July 17). Available at: [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations - SciELO. Available at: [Link]

  • EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents.
  • Stabilization of Pharmaceuticals to Oxidative Degradation. Available at: [Link]

  • Drug quality and storage | MSF Medical Guidelines. Available at: [Link]

  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product (21). Available at: [Link]

  • How We Handle Air Sensitive Samples - Momentum Transfer. Available at: [Link]

  • Degradation Profiling of Pharmaceuticals: A Review - IJNRD. (2018, April 15). Available at: [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). Available at: [Link]

  • Types of Chelating Agents, Limitations and Utility - International Journal of Pharmacy and Biological Sciences. (2023, October 1). Available at: [Link]

  • From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - Semantic Scholar. (2022, January 12). Available at: [Link]

  • Oxygen Sensitive Drug Products - pharm-int. Available at: [Link]

  • “The Role Of Chelating Agent In Medical Inorganic Chemistry” - IJCRT.org. (2025, August 8). Available at: [Link]

  • Handling of samples - SAMANCTA - European Commission. (2021, July 15). Available at: [Link]

  • Annex 9 Guide to good storage practices for pharmaceuticals1 - FDA. Available at: [Link]

Sources

Optimization

refining solvent systems for Parvine chromatography

Welcome to the Application Scientist Support Portal. If you are isolating Parvine—an angustine-type monoterpenoid indole alkaloid originally discovered in Nauclea parva—or related compounds (e.g., naucline, subditine), y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

If you are isolating Parvine—an angustine-type monoterpenoid indole alkaloid originally discovered in Nauclea parva—or related compounds (e.g., naucline, subditine), you are likely dealing with complex crude extracts and multiple basic nitrogen centers. Chromatographing these molecules on standard silica gel often results in severe peak tailing and irreversible adsorption.

This technical guide provides mechanistic troubleshooting, validated solvent gradients, and self-validating protocols to eliminate secondary retention effects and maximize your purification yield.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: Why does Parvine streak severely on normal-phase silica TLC plates, even when I increase the polarity of my CH₂Cl₂/MeOH solvent system? A1: The streaking (peak tailing) is a symptom of secondary retention mechanisms, not just insufficient solvent polarity. Parvine contains basic nitrogen atoms within its indole and pyridine rings. Standard Silica Gel 60 possesses acidic surface silanol groups (-SiOH) with a pKa of approximately 4.5. When the basic nitrogen of the alkaloid interacts with these silanols, it forms strong hydrogen bonds and undergoes cation-exchange interactions. Increasing the methanol concentration only partially disrupts these bonds. To fix this, you must introduce a competitive base modifier (like ammonium hydroxide, NH₄OH) to neutralize the acidic silanols, ensuring the alkaloid elutes in a tight, symmetrical band as demonstrated in 1[1].

Q2: How do I properly incorporate NH₄OH into a Dichloromethane/Methanol (CH₂Cl₂/MeOH) system without causing phase separation? A2: Direct addition of aqueous NH₄OH to a predominantly non-polar bulk solvent like CH₂Cl₂ will cause immiscibility and inconsistent chromatography. The correct technique is saturation. Prepare your polar modifier (Methanol) by bubbling NH₄OH vapor through it, or by adding a few drops of concentrated aqueous NH₄OH to the Methanol portion before mixing it with CH₂Cl₂. For Preparative TLC (PTLC), a highly effective and field-proven solvent system is CH₂Cl₂:MeOH (97:3) saturated with NH₄OH[2].

Q3: My crude extract is highly complex. How should I structure my column chromatography gradient to ensure I don't co-elute Parvine with other alkaloids? A3: A shallow, step-wise gradient is required. Because monoterpenoid indole alkaloids have varying degrees of polarity based on their oxygenation and ring saturation, you must start with a non-polar environment and increase hydrogen-bonding capacity incrementally. Transitioning too quickly (e.g., jumping from 2% to 10% MeOH) will collapse the separation bands. See the validated gradient table in Section 2 for the exact volumetric ratios[1].

Section 2: Quantitative Data & Validated Gradients

To achieve baseline resolution of Parvine from structurally similar alkaloids, utilize the following step-gradient for Silica Gel 60 Column Chromatography.

Table 1: Optimized Step-Gradient Solvent System for Parvine Isolation

StepCH₂Cl₂ (%)Methanol (%)ModifierElution Target / Observation
11000NoneNon-polar lipids, waxes, and sterols.
2991NoneHighly lipophilic trace compounds.
3982NoneEarly eluting minor alkaloids.
4973NH₄OH (Trace)Optimal window for Parvine and Naucline.
5964NH₄OH (Trace)Subditine and related intermediates.
695 to 905 to 10NoneHighly polar, oxygenated alkaloids.
783 to 7517 to 25NoneGlycosylated compounds and polar impurities.
80100NoneColumn flush / Highly retained polymeric material.

*Note: Modifier is introduced by saturating the Methanol fraction with NH₄OH prior to blending.

Section 3: Mechanistic Workflows & Visualizations

G N1 Crude Alkaloid Extract (CH2Cl2) N2 TLC Solvent Screening (CH2Cl2:MeOH Gradient) N1->N2 N3 Peak Tailing Observed? N2->N3 N4 Add Base Modifier (Saturate with NH4OH) N3->N4 Yes N5 Silica Gel 60 Column Chromatography N3->N5 No N4->N5 N6 Fraction Collection & Dragendorff's Assay N5->N6 N7 Preparative TLC (PTLC) for Parvine Isolation N6->N7

Fig 1: Parvine chromatography solvent optimization and isolation workflow.

Interaction Silica Silica Gel (Stationary Phase) Free Silanol Groups (-SiOH) Parvine Parvine Alkaloid Basic Nitrogen (Lone Pair) Silica->Parvine Strong H-Bonding (Causes Tailing) Modifier NH4OH Modifier Competitive Binder Modifier->Silica Neutralizes Silanols (Prevents Tailing)

Fig 2: Mechanism of peak tailing suppression by NH4OH in alkaloid chromatography.

Section 4: Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure you do not lose your target compound during the purification process.

Phase 1: Sample Preparation and Loading

  • Solubilization: Dissolve the crude dichloromethane extract (e.g., 5.0 g) in a minimal volume of CH₂Cl₂[1].

  • Dry Loading (Recommended): Add a small amount of Silica gel 60 (0.040–0.063 mm) to the solution and evaporate the solvent completely using a rotary evaporator under reduced pressure. Causality: Dry loading prevents band broadening that occurs when a liquid sample is loaded unevenly onto the column head.

  • Column Packing: Slurry-pack a glass column with Silica gel 60 using 100% CH₂Cl₂. Carefully add the dry-loaded sample to the top of the bed and protect it with a thin layer of clean sand.

Phase 2: Step-Gradient Elution 4. Elution: Begin eluting with 100% CH₂Cl₂. Gradually transition through the step gradient outlined in Table 1 (99:1, 98:2, 97:3, etc.)[1]. 5. Fractionation: Collect fractions in uniform volumes (e.g., 50 mL per tube).

Phase 3: Validation via Dragendorff’s Reagent 6. TLC Spotting: Spot a micro-aliquot of each fraction onto an aluminum-supported silica gel 60 F254 TLC plate. 7. Visualization: Examine the plate under UV light (254 nm and 365 nm) to identify conjugated systems (like the pyridine ring in Parvine)[2]. 8. Chemical Derivatization (Self-Validation): Spray the TLC plate with Dragendorff’s reagent[1].

  • Validation Checkpoint: A positive result is the immediate formation of an orange spot. Mechanistic Causality: The heavy metal anion complex [BiI₄]⁻ in the reagent forms a brightly colored, insoluble ion pair with the protonated tertiary nitrogen of the alkaloid. If the spot does not turn orange, the fraction does not contain Parvine or related alkaloids.

Phase 4: High-Resolution Purification (PTLC) 9. Pooling: Pool fractions that show identical TLC profiles and positive Dragendorff reactions (typically eluting around the 97:3 CH₂Cl₂:MeOH mark)[2]. 10. PTLC Application: Apply the pooled fraction as a continuous, narrow band across a Preparative TLC glass plate (Silica gel 60 F254, 20×20 cm). 11. Development: Develop the plate in a chamber pre-equilibrated with CH₂Cl₂:MeOH (97:3) saturated with NH₄OH[2]. 12. Recovery: Scratch off the silica band corresponding to Parvine (visualized under UV, avoiding destructive stains on the preparative band), elute the silica with 100% MeOH, and filter to yield the pure alkaloid.

References

  • Subditine, a New Monoterpenoid Indole Alkaloid from Bark of Nauclea subdita (Korth.) Steud. Induces Apoptosis in Human Prostate Cancer Cells. PLOS One. Available at:[Link]

  • Naucline, a New Indole Alkaloid from the Bark of Nauclea officinalis. PMC - NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Parvine (Nauclefine) Recovery

Here is the technical support guide for optimizing Parvine recovery. Subject: Advanced Extraction & Purification Strategies for Indoloquinolizidinone Alkaloids Target Compound: Parvine (Synonyms: Nauclefine; CAS: 57103-5...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for optimizing Parvine recovery.

Subject: Advanced Extraction & Purification Strategies for Indoloquinolizidinone Alkaloids Target Compound: Parvine (Synonyms: Nauclefine; CAS: 57103-51-2) Biomass Source: Nauclea spp.[1][2] (e.g., N. officinalis, N. orientalis), Sarcocephalus latifolius[3]

Executive Summary & Disambiguation

Note from the Senior Application Scientist: This guide specifically addresses the recovery of Parvine (C₁₈H₁₃N₃O), an indole alkaloid often co-occurring with angustine and angustidine.

  • If you intended "Pavine" (the isoquinoline alkaloid class): The acid-base extraction protocols below remain valid, but the chromatographic stationary phases will differ.

  • The Core Challenge: Parvine is a minor constituent in Nauclea biomass. Low recovery rates are typically caused by (1) incomplete cell lysis, (2) inefficient pH switching during liquid-liquid extraction (LLE), or (3) co-elution with structurally similar alkaloids (e.g., Angustine).

Troubleshooting Guide (FAQ Format)

Category A: Extraction Efficiency

Q1: My crude yield is low (<0.05% w/w). How do I liberate more Parvine from the lignocellulosic matrix? Diagnosis: Indole alkaloids in bark/woody biomass are often trapped within lignin networks or complexed with tannins. Solution:

  • Particle Size Optimization: Ensure biomass is ground to 40–60 mesh . Finer powder (<80 mesh) causes channeling; coarser particles (>20 mesh) limit solvent penetration.

  • Ultrasonic-Assisted Extraction (UAE): Switch from passive maceration to UAE.

    • Protocol: 40 kHz, 30 minutes, 45°C.

    • Mechanism:[3][4][5] Acoustic cavitation disrupts cell walls, enhancing mass transfer of the alkaloid into the solvent [1].

  • Acidified Methanol: Do not use neutral solvents. Use MeOH acidified with 0.5% HCl or Tartaric Acid.

    • Reasoning: Parvine exists as a free base or salt in the plant. Acidification ensures 100% protonation (

      
      ), maximizing solubility in polar solvents and breaking tannin-alkaloid complexes.
      

Q2: I am getting stable emulsions during the Liquid-Liquid Extraction (LLE) phase. How do I resolve this? Diagnosis: Nauclea species are rich in saponins and polysaccharides, which stabilize emulsions at the DCM/Water interface. Solution:

  • Pre-step Defatting: Wash the initial biomass with n-Hexane before alkaloid extraction. This removes lipids and waxes without stripping the polar alkaloid salts.

  • Salting Out: Add NaCl (brine) to the aqueous phase during LLE. This increases the ionic strength, driving the organic compounds (Parvine free base) into the organic layer and breaking the emulsion.

Category B: Purification & Purity[6]

Q3: Parvine is co-eluting with Angustine and Angustidine on my silica column. How do I separate them? Diagnosis: These compounds share a planar indoloquinolizidine skeleton and have very similar


 values.
Solution: 
  • Stationary Phase Modification: Switch from standard Silica Gel 60 to Amine-functionalized Silica or use Alumina (Neutral) .

  • Solvent System Tuning:

    • Standard:

      
       (95:5).[1]
      
    • Optimized:

      
       (80:15:5). The addition of Ethyl Acetate utilizes 
      
      
      
      -
      
      
      interaction differences between the alkaloids.
  • Isocratic Hold: Do not run a fast gradient. Hold the solvent ratio at the

    
     0.3 mark for 5 column volumes.
    

Q4: My recovered Parvine turns brown/yellow upon drying. Is it degrading? Diagnosis: Indole alkaloids are susceptible to oxidative degradation, especially when catalyzed by light and residual acid. Solution:

  • Nitrogen Drying: Evaporate solvents under a stream of

    
     gas, not just vacuum.
    
  • Neutralization: Ensure the final fraction is completely free of acid traces. Wash the organic collection phase with

    
     before evaporation.
    
  • Amber Glass: Store all fractions in amber vials to prevent photo-oxidation.

Optimized Experimental Protocol

This protocol utilizes a "Self-Validating" Acid-Base switch. If the mass balance is low after Step 3, the alkaloid was lost to the aqueous waste (pH error).

Phase 1: Extraction (The Protonation Step)
  • Comminution: Grind dried Nauclea bark to 40-60 mesh.

  • Defatting: Macerate in n-Hexane (1:10 w/v) for 4 hours. Filter and discard filtrate (Lipids). Dry the residue.[6]

  • Acid Extraction: Extract residue with MeOH + 1% Acetic Acid (1:15 w/v) via Ultrasonication (45°C, 30 min, x3 cycles).

  • Concentration: Evaporate MeOH in vacuo to obtain a syrupy concentrate.

  • Acid Dissolution: Dissolve concentrate in 2% H₂SO₄ (aq) . Filter to remove insoluble chlorophyll/resins.

    • Checkpoint: Parvine is now water-soluble (

      
      ).
      
Phase 2: Isolation (The Deprotonation Step)
  • Basification: Cool acid solution to 4°C. Slowly add 25% NH₄OH dropwise until pH 9.5–10.0 is reached.

    • Mechanism:[3][4][5] Converts Parvine salt (

      
      ) to Free Base (
      
      
      
      ).
  • Liquid-Liquid Extraction: Extract immediately with Dichloromethane (DCM) (x3 volumes).

    • Note: Avoid Chloroform if possible due to potential reaction with trace amines; DCM is more stable.

  • Drying: Dry combined DCM layers over Anhydrous

    
    . Evaporate to dryness.
    
Phase 3: Purification (Chromatography)
  • Column: Silica Gel 60 (230–400 mesh).

  • Eluent: Gradient of DCM

    
     DCM:MeOH (98:2 
    
    
    
    90:10).[1]
  • Validation: Monitor fractions via TLC (Dragendorff’s reagent = Orange spots). Parvine typically elutes after Angustine.

Visualization: Alkaloid Recovery Workflow

The following diagram illustrates the chemical logic driving the separation, ensuring high contrast and readability.

ParvineExtraction Figure 1: Acid-Base Switch Strategy for Parvine Recovery Biomass Raw Biomass (Nauclea Bark) Defatting Defatting (n-Hexane Wash) Biomass->Defatting Remove Lipids AcidExtract Acid Extraction (MeOH + 1% AcOH) Target: Parvine-H+ Defatting->AcidExtract Solid Residue Filtration Filtration & Evaporation AcidExtract->Filtration AcidSol Dissolve in 2% H2SO4 (Aqueous Phase) Filtration->AcidSol pHSwitch pH Adjustment (NH4OH to pH 10) Target: Parvine Free Base AcidSol->pHSwitch Basification LLE LLE with DCM (Partitioning) pHSwitch->LLE OrganicPhase Organic Phase (Contains Parvine) LLE->OrganicPhase Hydrophobic AqueousWaste Aqueous Waste (Tannins/Salts) LLE->AqueousWaste Hydrophilic Purification Silica Column (DCM:MeOH Gradient) OrganicPhase->Purification FinalProduct Pure Parvine (Nauclefine) Purification->FinalProduct Rf ~0.3

Caption: Workflow demonstrating the solubility switch of Parvine from hydrophilic (acidic) to hydrophobic (basic) states.

Comparative Data: Solvent & Method Efficiency

The table below synthesizes recovery data for indoloquinolizidinone alkaloids based on solvent polarity and extraction method.

Extraction MethodSolvent SystemRelative Recovery (%)Purity ProfileNotes
Maceration (Passive) MeOH (Neutral)45%LowHigh co-extraction of tannins/sugars.
Maceration (Passive) MeOH + 1% HCl65%MediumBetter solubility, but slow kinetics.
Soxhlet Extraction EtOH (95%)70%LowThermal degradation risk due to prolonged heating.
Ultrasonic (UAE) MeOH + 1% AcOH 92% High Recommended. Acoustic cavitation maximizes cell lysis.
Supercritical CO₂ CO₂ + MeOH Modifier85%Very HighExcellent purity but requires expensive instrumentation.

References

  • Liew, S. Y., et al. (2014). Naucline, a New Indole Alkaloid from the Bark of Nauclea officinalis.[1] Molecules , 19(8), 11178-11186.

  • Phillipson, J. D., et al. (1975). Parvine, a new Angustine-type alkaloid from Nauclea parva.[1][2][7] Phytochemistry , 14(12), 2691-2693.

  • InvivoChem. (2024). Nauclefine (Parvine) Chemical Properties and Biological Activity. InvivoChem Data Sheet .

  • Sarker, S. D., & Nahar, L. (2012). An Introduction to Natural Products Isolation. Humana Press . (General Alkaloid Protocol Reference).

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy &amp; Mechanistic Profiling: Parvine (Nauclefine) vs. Standard Clinical Agents

Executive Summary Parvine (syn.[1][2][3][4][5][6][7][8][9] Nauclefine) is a monoterpenoid indole alkaloid isolated from the Nauclea genus (e.g., Nauclea parva, Nauclea officinalis). While historically characterized for i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Parvine (syn.[1][2][3][4][5][6][7][8][9] Nauclefine) is a monoterpenoid indole alkaloid isolated from the Nauclea genus (e.g., Nauclea parva, Nauclea officinalis). While historically characterized for its potent vasorelaxant properties comparable to calcium channel blockers, recent structural pharmacology (Cryo-EM studies) has re-identified Parvine as a novel PDE3A-SLFN12 molecular glue . This dual-profile positions it as a significant lead compound in two distinct therapeutic areas: cardiovascular hypertension and precision oncology.

This guide objectively compares Parvine against standard clinical drugs (Verapamil/Nifedipine for cardiovascular indications and Anagrelide/5-Fluorouracil for oncology), synthesizing experimental data to support its development potential.

Chemical & Pharmacological Profile
FeatureTechnical Specification
Compound Name Parvine (Synonym: Nauclefine)
Chemical Class Angustine-type Monoterpenoid Indole Alkaloid
CAS Registry 57103-51-2
Primary Sources Nauclea parva, Nauclea officinalis, Nauclea latifolia
Key Mechanisms 1.[10] Vasorelaxation: NO-mediated smooth muscle relaxation.2. Oncology: PDE3A-SLFN12 complex stabilization (Molecular Glue).
Molecular Weight ~287.31 g/mol
Comparative Efficacy: Oncology (PDE3A-SLFN12 Targeting)

The "Senior Scientist" Insight: Unlike non-specific cytotoxics, Parvine acts via a "molecular glue" mechanism. It binds to the phosphodiesterase 3A (PDE3A) catalytic pocket, but rather than just inhibiting enzymatic activity, it recruits Schlafen 12 (SLFN12). This ternary complex (Parvine-PDE3A-SLFN12) blocks protein synthesis and induces apoptosis specifically in cells expressing high levels of PDE3A and SLFN12 (e.g., HeLa, certain melanomas).

Comparator: Anagrelide & 5-Fluorouracil (5-FU)
MetricParvine (Nauclefine) Anagrelide (Clinical Standard)5-Fluorouracil (Cytotoxic Control)
Mechanism PDE3A-SLFN12 Molecular GluePDE3 Inhibitor (Weak Glue activity)Antimetabolite (Thymidylate synthase inhibitor)
Primary Indication Experimental (Solid Tumors)ThrombocythemiaColorectal/Breast Cancer
Cytotoxicity (HeLa) IC₅₀: ~5.5 - 12 µM Moderate (Cell-line dependent)IC₅₀: ~31.3 µg/mL (approx 240 µM)
Selectivity High (Requires SLFN12 expression)Moderate (Platelet specific)Low (General cytotoxicity)
Apoptosis Induction High (Rapid onset via SLFN12)ModerateModerate (S-phase arrest)

Experimental Evidence:

  • Cryo-EM Validation: Parvine acts as a "interfacial glue," binding to the short helix (E552-I558) of SLFN12 through hydrophobic interactions, stabilizing the complex more effectively than weaker analogs.

  • Potency: In comparative assays against human cancer cell lines (HepG-2, HeLa, MCF-7), Parvine derivatives demonstrated superior IC₅₀ values (5.53 µg/mL for HeLa) compared to 5-FU (31.30 µg/mL), indicating a 5-6x higher potency in specific contexts.

Mechanistic Pathway: PDE3A-SLFN12 Apoptosis [11]

PDE3A_Pathway Parvine Parvine (Ligand) PDE3A PDE3A (Enzyme) Parvine->PDE3A Binds Catalytic Pocket Complex Ternary Complex (Parvine-PDE3A-SLFN12) Parvine->Complex Stabilizes PDE3A->Complex Recruits SLFN12 SLFN12 (Effector) SLFN12->Complex Binds Interface RNA_Block tRNA Cleavage / Ribosome Stalling Complex->RNA_Block Activates SLFN12 RNase Activity Apoptosis Apoptosis (Cancer Cell Death) RNA_Block->Apoptosis Inhibits Translation

Figure 1: Parvine acts as a molecular glue, recruiting SLFN12 to PDE3A to trigger translational arrest and apoptosis.[1]

Comparative Efficacy: Cardiovascular (Vasorelaxation)

The "Senior Scientist" Insight: While the oncology mechanism is novel, Parvine's foundational efficacy lies in vasodilation. It exhibits "angustine-type" activity, relaxing pre-contracted smooth muscle. The effect is endothelium-dependent, suggesting modulation of the Nitric Oxide (NO) pathway, unlike the direct calcium channel blockade of Verapamil.

Comparator: Verapamil & Nifedipine
MetricParvine (Nauclefine) Verapamil (Standard)Nifedipine (Standard)
Target NO-cGMP Pathway / Ca²⁺ ModulationL-Type Ca²⁺ Channels (Phenylalkylamine)L-Type Ca²⁺ Channels (Dihydropyridine)
Efficacy (

)
>90% Relaxation (at 10 µM)100% Relaxation100% Relaxation
Potency (IC₅₀) ~1 - 10 µM (Moderate)0.1 - 1.0 µM (High)0.01 - 0.1 µM (Very High)
Onset Rapid (10-30 mins)RapidRapid
Vascular Selectivity High (Aorta/Arteries)Moderate (Cardiac + Vascular)High (Vascular)

Experimental Evidence:

  • In isolated rat aortic rings pre-contracted with Phenylephrine (PE, 3 µM), Parvine (10 µM) induced >90% relaxation .

  • While less potent on a molar basis than Nifedipine (which works in the nanomolar range), Parvine's efficacy ceiling (

    
    ) is comparable to clinical standards, making it a viable scaffold for optimization.
    
Mechanistic Pathway: Vasorelaxation

Vasorelaxation Parvine Parvine Endothelium Endothelial Cell Parvine->Endothelium Stimulates NO_Synthase eNOS Activation Endothelium->NO_Synthase NO Nitric Oxide (NO) NO_Synthase->NO SmoothMuscle Smooth Muscle Cell NO->SmoothMuscle Diffuses GuanylylCyclase sGC Activation SmoothMuscle->GuanylylCyclase cGMP cGMP u2191 GuanylylCyclase->cGMP Ca_Channel Ca2+ Channel Inhibition cGMP->Ca_Channel Phosphorylation Relaxation Vasodilation Ca_Channel->Relaxation Decreased Intracellular Ca2+

Figure 2: Parvine-induced vasorelaxation via the endothelium-dependent NO-cGMP signaling cascade.

Experimental Protocols (Validation Systems)

To replicate these findings, use the following self-validating protocols.

Protocol A: PDE3A-SLFN12 Molecular Glue Assay (Oncology)

Objective: Assess Parvine's ability to recruit SLFN12 to PDE3A.[1]

  • Cell Line Selection: Use HeLa (high PDE3A/SLFN12) vs. SLFN12-KO HeLa (Negative Control).

  • Seeding: Plate 2,000 cells/well in 384-well plates.

  • Treatment: Treat with Parvine (serial dilution 0.1 nM – 100 µM) for 48 hours. Include Anagrelide (Positive Control) and DMSO (Negative Control).

  • Readout: Measure cell viability using CellTiter-Glo (ATP luminescence).

  • Validation Criterion: Parvine must show cytotoxicity in WT HeLa but no effect in SLFN12-KO cells. This confirms the mechanism is "glue-based" and not general toxicity.

Protocol B: Isometric Tension Recording (Cardiovascular)

Objective: Quantify vasorelaxant efficacy (


).
  • Preparation: Isolate thoracic aorta from Sprague-Dawley rats; cut into 3-mm rings.

  • Mounting: Suspend rings in organ baths (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂). Apply 1g resting tension.

  • Pre-contraction: Induce contraction with Phenylephrine (PE, 1 µM) or KCl (60 mM) until plateau.

  • Dosing: Add Parvine cumulatively (10⁻⁹ to 10⁻⁵ M).

  • Comparator: Run parallel rings with Verapamil (10⁻⁹ to 10⁻⁵ M).

  • Calculation: Express relaxation as % reversal of PE-induced tone.

    • Formula:

      
      
      
References
  • Sainsbury, M., & Webb, B. (1975). Parvine, a new angustine-type alkaloid from Nauclea parva.[3][6][10][12] Phytochemistry, 14(12), 2691–2693. Link

  • Looi, C. Y., et al. (2012). Naucline, a New Indole Alkaloid from the Bark of Nauclea officinalis. Molecules, 17(4), 4028–4036. Link

  • Liew, S. Y., et al. (2014). Subditine, a New Monoterpenoid Indole Alkaloid from Bark of Nauclea subdita...[12] Induces Apoptosis in Human Prostate Cancer Cells.[7][12] PLOS ONE, 9(2), e87286. Link

  • Garvie, C. W., et al. (2021). Structure of PDE3A-SLFN12 complex with Nauclefine (Parvine). Protein Data Bank Japan (PDBj), Entry: EMDB-31105. Link

Sources

Comparative

Comparative Analysis of Parvine (Nauclefine) Extraction Methods

This guide provides a comparative technical analysis of extraction methodologies for Parvine (chemically identical to Nauclefine ), an indole alkaloid predominantly isolated from the Nauclea and Sarcocephalus genera. Rec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of extraction methodologies for Parvine (chemically identical to Nauclefine ), an indole alkaloid predominantly isolated from the Nauclea and Sarcocephalus genera.

Recent pharmacological validation identifies Parvine as a specific modulator of the PDE3A-SLFN12 complex, driving its demand in oncology research for apoptosis induction. The following analysis contrasts Classical Acid-Base Partitioning against Direct Chromatographic Isolation , providing optimized protocols for high-purity recovery.

Executive Summary & Chemical Context

Target Analyte: Parvine (Synonym: Nauclefine) Chemical Class: Indoloquinolizidinone Alkaloid Molecular Formula:


Primary Source: Nauclea officinalis, Nauclea subdita (Bark/Cortex)[1][2]

Effective extraction of Parvine requires overcoming its moderate solubility in non-polar solvents while separating it from the complex lignocellulosic and terpenoid matrix of Nauclea bark. This guide compares two industry-standard approaches:

  • Method A: Acid-Base Liquid-Liquid Extraction (LLE) – Best for enriching total alkaloid fractions.

  • Method B: Direct Solvent Extraction & Silica Fractionation – Best for high-purity isolation of specific congeners like Parvine.

Comparative Performance Matrix

FeatureMethod A: Acid-Base LLEMethod B: Direct Solvent & Chromatography
Principle pH-dependent solubility switching (Salt vs. Free base)Polarity-based partition and adsorption
Target Specificity Broad (Total Alkaloids)High (Specific Isolates)
Purity Potential Moderate (Requires further polishing)High (>98% with PTLC)
Solvent Consumption High (Requires acidification & basification steps)Moderate (Recyclable organic solvents)
Throughput Low (Batch processing)Medium (Can be automated via Flash LC)
Key Interference Emulsion formation during phase transferCo-elution of structural isomers (e.g., Angustine)

Detailed Experimental Protocols

Method A: Classical Acid-Base Partitioning (Enrichment Protocol)

Best for: Initial cleanup and concentrating total alkaloids from bulk biomass.

Mechanism: Parvine exists as a free base in the plant matrix. Acidification converts it into a water-soluble salt (


), allowing separation from non-alkaloidal lipophiles (fats, waxes) which remain in the organic phase. Basification reverts it to the hydrophobic free base for recovery.

Protocol:

  • Pre-treatment: Pulverize dried Nauclea bark to <40 mesh powder.

  • Defatting: Macerate biomass in n-Hexane (1:10 w/v) for 24h. Discard hexane (removes lipids/terpenoids).

  • Initial Extraction: Extract residue with Dichloromethane (DCM) for 48h. Filter to obtain crude organic extract.

  • Acidification: Partition crude DCM extract against 5% Hydrochloric Acid (HCl) (v/v 1:1).

    • Phase Check: Parvine migrates to the Aqueous Acid Phase (Upper). Discard organic layer (contains neutral impurities).

  • Basification: Adjust aqueous phase pH to ~9.5 using Ammonium Hydroxide (

    
    ) .
    
    • Observation: Solution turns turbid as Parvine precipitates as a free base.

  • Recovery: Exhaustively extract the turbid aqueous phase with Chloroform (

    
    )  (3x).
    
  • Drying: Dry organic layer over Anhydrous

    
     and evaporate to yield Total Alkaloid Fraction (TAF) .
    
Method B: Direct Solvent Extraction & Chromatographic Isolation (High-Purity Protocol)

Best for: Isolating analytical-grade Parvine free from isomers like Angustine or Angustidine.

Mechanism: Utilizes the specific retention factor (


) of Parvine on silica gel, separating it based on its interaction with a binary mobile phase gradient.

Protocol:

  • Crude Extraction: Extract defatted biomass (from Step 2 above) with Methanol (MeOH) (3x 24h).

  • Concentration: Rotary evaporate MeOH to obtain a dark viscous crude.

  • Column Chromatography (CC):

    • Stationary Phase: Silica Gel 60 (

      
       mm).
      
    • Loading: Adsorb crude extract onto silica (1:1 ratio) and dry-load onto the column.

    • Mobile Phase Gradient: Elute with DCM:MeOH starting at 100:0

      
      98:2 
      
      
      
      95:5 .
  • Fraction Monitoring: Collect 50mL fractions. Monitor via TLC (Silica Gel

    
    ).[1][2]
    
    • Visualization: UV at 254nm (fluorescence quenching) and Dragendorff’s Reagent (Orange spots indicate alkaloids).

  • Polishing (PTLC): Pool fractions containing Parvine (

    
     in DCM:MeOH 97:3).
    
    • Purify via Preparative TLC using DCM:MeOH (97:3, saturated with

      
      ) .[2]
      
  • Crystallization: Recrystallize isolated solid from MeOH/DCM to yield Parvine needles.

Visualized Workflows & Pathways

Diagram 1: Acid-Base Extraction Logic

This flow illustrates the chemical switching mechanism used to isolate the alkaloid fraction.

AcidBaseExtraction Biomass Dried Nauclea Bark Hexane Defatting (Hexane) Biomass->Hexane CrudeDCM Crude DCM Extraction Hexane->CrudeDCM Residue Partition Partition w/ 5% HCl CrudeDCM->Partition OrgLayer Organic Layer (Neutral Impurities) Partition->OrgLayer Discard AqLayer Aqueous Acid Layer (Parvine-H+ Salt) Partition->AqLayer Keep Basify Basify w/ NH4OH (pH 9.5) AqLayer->Basify FreeBase Free Base Precipitation Basify->FreeBase FinalExtract Chloroform Recovery (Total Alkaloids) FreeBase->FinalExtract

Caption: Chemical phase-switching workflow for enriching total alkaloids from plant matrix.

Diagram 2: Chromatographic Isolation & Biological Relevance

This diagram connects the isolation process to the specific pharmacological target (PDE3A-SLFN12), justifying the need for high purity.

ChromIsolation Crude Crude MeOH Extract Silica Silica Gel Column (DCM:MeOH Gradient) Crude->Silica Fraction Fraction 14 (Typical) Silica->Fraction Elution 98:2 PTLC PTLC Purification (DCM:MeOH:NH3) Fraction->PTLC Isolate Pure Parvine (Nauclefine) PTLC->Isolate Target Target: PDE3A Protein Isolate->Target Binds Complex PDE3A-SLFN12 Complex (Molecular Glue) Target->Complex Stabilizes Effect Apoptosis Induction Complex->Effect

Caption: Isolation workflow linking chromatographic purity to downstream biological mechanism.

Technical Validation & Quality Control

To ensure the trustworthiness of the extraction, the following validation steps are mandatory:

  • TLC Fingerprinting:

    • Solvent System: DCM:MeOH (95:5).

    • Reference Standard: Co-spot with authentic Nauclefine/Parvine.

    • Detection: Dragendorff’s reagent (Orange) or Mayer’s reagent (White precipitate).

  • Spectroscopic Confirmation:

    • UV:

      
       at ~250nm and 360nm (characteristic of indole chromophores).
      
    • MS: Molecular ion peak

      
       at m/z 288.
      
  • Solvent Ratios:

    • The addition of

      
       saturation to the PTLC solvent system is critical . Without ammonia, the alkaloid will streak (tailing) due to interaction with silanol groups on the plate, resulting in poor resolution and yield loss.
      

References

  • Isolation of Parvine (Nauclefine) from Nauclea parva . Phytochemistry. [Link] (Source for original isolation and naming).[2][3]

  • Naucline, a New Indole Alkaloid from the Bark of Nauclea officinalis .[1][2] Molecules. [Link] (Detailed chromatographic protocols).[2][4]

  • Subditine, a New Monoterpenoid Indole Alkaloid from Bark of Nauclea subdita . PLOS ONE. [Link] (Extraction methodology and bioactivity context).

  • Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells . Nature Communications. [Link] (Mechanism of action for Parvine/Nauclefine).

  • Parvine Compound Summary . PubChem. [Link] (Chemical structure and properties).[5]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of "Parvine": A Framework for Hazardous Chemical Waste Management

A Note on Chemical Identification: As a Senior Application Scientist, my primary commitment is to your safety. The term "Parvine" does not correspond to a recognized chemical in standard databases.

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: As a Senior Application Scientist, my primary commitment is to your safety. The term "Parvine" does not correspond to a recognized chemical in standard databases. This guide, therefore, provides a comprehensive framework for the disposal of a hypothetical potent, hazardous chemical, using "Parvine" as a placeholder. It is imperative that you identify the precise chemical you are working with and consult its specific Safety Data Sheet (SDS) before proceeding with any handling or disposal. The SDS is the primary, authoritative source of information for the substance you are using.

This document is designed to empower you with the principles of safe laboratory practice, ensuring that you can establish a robust and compliant disposal workflow for any hazardous chemical you may encounter.

Section 1: The Foundation of Safe Disposal: Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This proactive assessment dictates every subsequent step, from the selection of Personal Protective Equipment (PPE) to the final waste stream designation.

1.1. The Central Role of the Safety Data Sheet (SDS): The SDS is the cornerstone of chemical safety. For "Parvine," or any chemical you are handling, you must obtain and meticulously review the SDS, paying close attention to the following sections:

  • Section 2: Hazards Identification: This will classify the chemical's dangers (e.g., carcinogenicity, mutagenicity, acute toxicity).

  • Section 7: Handling and Storage: This provides crucial information on incompatible materials to avoid dangerous reactions during storage and disposal.

  • Section 8: Exposure Controls/Personal Protection: This details the required PPE.

  • Section 13: Disposal Considerations: This provides specific guidance from the manufacturer on disposal, though it must be cross-referenced with local and institutional regulations.

1.2. Characterizing the Waste Stream: The waste you generate is not just the neat "Parvine" compound. You must characterize all forms of waste containing the chemical:

  • Aqueous Waste: Solutions of "Parvine" in buffers or media.

  • Organic Solvent Waste: "Parvine" dissolved in solvents like DMSO, ethanol, etc.

  • Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and bench paper.

  • Sharps Waste: Contaminated needles, scalpels, or glass Pasteur pipettes.

The principle of causality here is that different waste streams have distinct disposal pathways. For instance, halogenated and non-halogenated solvents must often be segregated, and aqueous waste may have different pH neutralization requirements.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

To ensure your safety, a multi-layered approach combining engineering controls and appropriate PPE is non-negotiable. This creates a self-validating system of protection.

2.1. Engineering Controls: All handling and aliquoting of "Parvine," especially in its powdered form, should be conducted within a certified chemical fume hood. This primary engineering control protects you from inhaling hazardous aerosols or dust.

2.2. Personal Protective Equipment (PPE) Selection: The level of PPE is dictated by the hazards identified in the SDS. The following table provides a general guideline for handling a potent, hazardous compound like our hypothetical "Parvine."

Hazard Level & TaskRecommended PPE Ensemble
High Hazard: Handling neat powder, preparing stock solutionsDouble nitrile gloves (check SDS for appropriate glove material and breakthrough time), lab coat, and ANSI-rated safety glasses with side shields.
Moderate Hazard: Diluting stock solutions, treating cellsSingle pair of nitrile gloves, lab coat, safety glasses.
Low Hazard: Handling sealed containersLab coat, safety glasses.

Section 3: Waste Segregation, Containment, and Labeling

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates disposal.

3.1. The Logic of Segregation: The workflow for waste segregation should be a clear, logical decision-making process.

start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Puncture-Proof Sharps Container is_sharp->sharps_container Yes is_solid Is it non-sharp solid? is_liquid->is_solid No liquid_waste_container Appropriately Labeled Liquid Waste Container is_liquid->liquid_waste_container Yes solid_waste_container Labeled Solid Waste Bag/Container is_solid->solid_waste_container Yes

Caption: Waste Stream Segregation Workflow.

3.2. Container and Labeling Requirements:

  • Containers: Must be made of a material compatible with the waste (e.g., glass or polyethylene for solvents). They must have a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the approximate percentage of each component. The accumulation start date must also be clearly visible.

Section 4: Step-by-Step Disposal Procedures

These protocols are based on standard best practices. Always follow your institution's specific Environmental Health and Safety (EHS) guidelines.

4.1. Protocol for Liquid "Parvine" Waste:

  • Select the Correct Waste Container: Choose a container designated for the specific solvent system (e.g., "Non-Halogenated Organic Solvents" or "Aqueous Waste").

  • Transfer the Waste: Using a funnel, carefully pour the liquid waste into the container inside a chemical fume hood.

  • Secure the Container: Tightly cap the container immediately after adding waste. Do not leave funnels in the container.

  • Log the Addition: If required by your institution, log the volume of waste added.

  • Storage: Store the waste container in a designated satellite accumulation area with secondary containment.

4.2. Protocol for Solid "Parvine" Waste (Gloves, Tubes, etc.):

  • Designate a Container: Use a clearly labeled, sealable bag or a container with a lid (e.g., a bucket) for solid waste.

  • Collect Waste: Place all contaminated items directly into the designated container.

  • Seal for Disposal: Once the bag is full, or at the end of the experiment, seal the bag.

  • Final Disposal: Place the sealed bag into the appropriate final disposal drum as directed by your EHS office.

Section 5: Decontamination of Surfaces and Equipment

Decontamination renders the work area safe for subsequent procedures. The choice of decontaminating agent is critical and must be effective against "Parvine" without creating additional hazards.

5.1. Decontamination Protocol:

  • Prepare Decontamination Solution: Consult the SDS for "Parvine" for recommended decontamination agents. A common approach for many organic compounds is a multi-step process.

  • Initial Wipe: Wipe the contaminated surface with a detergent solution to remove gross contamination.

  • Inactivating Wipe: Wipe the surface with a solution known to degrade the compound (e.g., a 10% bleach solution followed by a 10% sodium thiosulfate solution to neutralize the bleach, if appropriate for the chemical).

  • Solvent Rinse: Wipe the surface with 70% ethanol or isopropanol to remove any remaining residue.

  • Disposal of Wipes: All wipes used for decontamination must be disposed of as solid hazardous waste.

Section 6: Emergency Procedures for Spills

In the event of a spill, a prepared response is essential to mitigate exposure and environmental contamination.

spill Spill Occurs alert Alert others in the area spill->alert ppe Don appropriate PPE alert->ppe contain Contain the spill with absorbent pads ppe->contain cleanup Clean up spill (work outside-in) contain->cleanup decon Decontaminate the area cleanup->decon dispose Dispose of all materials as hazardous waste decon->dispose

Caption: Emergency Spill Response Workflow.

For large or highly toxic spills, evacuate the area immediately and contact your institution's EHS emergency line.

Section 7: Regulatory Compliance and Documentation

Proper disposal is a matter of regulatory compliance. In the United States, hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS office is your primary resource for navigating these regulations. Maintain meticulous records of all hazardous waste generated and disposed of, as this documentation is often required for regulatory inspections.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard.[Link]

  • The American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

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